Pyrrole-1-carboxamide
Description
Contextualization of Pyrrole-Containing Scaffolds in Advanced Organic Chemistry
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. researchgate.netbiolmolchem.com Its presence is widespread in a vast array of natural products, pharmaceuticals, and functional materials. biolmolchem.comrsc.org This prevalence stems from the unique electronic properties of the pyrrole nucleus, which render it susceptible to a variety of chemical transformations and allow it to participate in crucial biological interactions.
In the realm of advanced organic chemistry, pyrrole scaffolds serve as versatile building blocks for the synthesis of more complex molecular architectures. bohrium.com The ability to functionalize the pyrrole ring at various positions enables the creation of diverse libraries of compounds with a wide range of biological activities. biolmolchem.comrsc.org Researchers continually explore novel synthetic methodologies to access substituted pyrroles, highlighting the enduring importance of this heterocyclic system. researchgate.net The inherent biological relevance of the pyrrole motif has established it as a "privileged scaffold" in medicinal chemistry, a core structure that frequently appears in bioactive compounds. researchgate.netrsc.org
Significance of the Carboxamide Moiety within Heterocyclic Systems
When appended to a heterocyclic system like pyrrole, the carboxamide group can significantly influence the molecule's physicochemical properties, such as solubility and electronic distribution. researchgate.net This, in turn, can modulate the compound's biological activity and pharmacokinetic profile. The versatility of the carboxamide group allows it to act as both a hydrogen bond donor and acceptor, enhancing its potential for interaction with biological targets. researchgate.net The synthesis of carboxamides, often through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis, with numerous methods developed to facilitate this reaction. researchgate.netsemanticscholar.org
Overview of Academic Research Trajectories for Pyrrole-1-carboxamide and its Derivatives
Academic research into this compound and its derivatives is multifaceted, spanning from fundamental synthetic explorations to targeted applications in medicinal chemistry and materials science. A key area of investigation involves the synthesis of various substituted this compound analogs to explore structure-activity relationships (SAR). nih.gov For instance, research has focused on creating derivatives with different substituents on the pyrrole ring to enhance their biological potency and selectivity. nih.gov
In the context of medicinal chemistry, derivatives of pyrazole-1-carboxamide, a related heterocyclic carboxamide, have been investigated as potential analgesics. nih.gov This highlights a research trajectory aimed at developing novel therapeutic agents by modifying the core heterocyclic carboxamide structure. Furthermore, the synthesis and enzymatic incorporation of pyrrole carboxamide nucleoside triphosphates have been studied, indicating an interest in the role of these molecules in biochemical processes. nih.gov The discovery of heterocyclic carboxamide derivatives as potent anti-norovirus agents further underscores the potential of this class of compounds in addressing infectious diseases. nih.gov While a process for preparing derivatives of pyrrole-1-carboxylic acid has been patented, the direct exploration of this compound itself in patent literature appears less extensive, suggesting a field ripe for further investigation and potential intellectual property development. google.com The PubChem database entry for this compound provides a central repository for its known properties and links to relevant literature and patents. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C5H6N2O | PubChem nih.gov |
| Molecular Weight | 110.11 g/mol | PubChem nih.gov |
| InChIKey | LDNSHTVNGGHGQJ-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1=CN(C=C1)C(=O)N | PubChem nih.gov |
Structure
3D Structure
Properties
CAS No. |
6308-45-8 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
pyrrole-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8) |
InChI Key |
LDNSHTVNGGHGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrrole 1 Carboxamide and Analogues
Classical and Non-Traditional Approaches to Pyrrolecarboxamide Bond Formation
The construction of the pyrrole-carboxamide linkage is a fundamental step in the synthesis of numerous biologically active molecules. nih.gov While traditional methods remain relevant, innovative approaches have emerged to address challenges such as chemoselectivity and the introduction of sensitive functional groups. rsc.org
Base-Mediated Acylation Strategies utilizing Pyrrole (B145914) Acid Chloride Surrogates
A prevalent and classical method for forming the pyrrolecarboxamide bond involves the reaction of an amine with a pyrrole acid chloride surrogate. rsc.org This base-mediated acylation is a cornerstone in the synthesis of many pyrrole-imidazole alkaloids. rsc.org The choice of base is critical and can significantly influence the reaction's outcome. For instance, in the context of N-acylpyrroles, the selection of a base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) versus potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can determine whether an anionic Fries rearrangement or a C-H functionalization of a toluene (B28343) solvent occurs. nsf.gov
| Reagent/Condition | Outcome | Reference |
| Amine and Pyrrole Acid Chloride Surrogate | Forms Pyrrolecarboxamide Bond | rsc.org |
| LiN(SiMe3)2 on N-acylpyrroles | Anionic Fries Rearrangement | nsf.gov |
| KN(SiMe3)2 on N-acylpyrroles in Toluene | Aroylation of Toluene | nsf.gov |
Employment of 2-(Trichloroacetyl)pyrroles as Acylating Agents
2-(Trichloroacetyl)pyrrole serves as a versatile and effective acylating agent in the synthesis of pyrrole derivatives. rsc.orgsigmaaldrich.comsigmaaldrich.com This reagent, a stable solid with a melting point of 72-74 °C, facilitates the introduction of the pyrrole-2-carboxamide moiety. sigmaaldrich.comsigmaaldrich.com Its reaction with amines, mediated by a base, provides a direct route to the corresponding pyrrole carboxamides. rsc.org This strategy has been successfully applied in the total synthesis of various pyrrole-imidazole alkaloids. rsc.org 2-(Trichloroacetyl)pyrrole itself can be synthesized by heating pyrrole with trichloroacetyl chloride. rsc.org
Properties of 2-(Trichloroacetyl)pyrrole:
| Property | Value | Reference |
| Molecular Formula | C6H4Cl3NO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 212.46 g/mol | sigmaaldrich.com |
| Melting Point | 72-74 °C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Yellow to gray to brown powder or chunks | thermofisher.com |
Multicomponent Annulation Reactions for Substituted Pyrrole Ring Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like substituted pyrroles from simple starting materials in a single step. nih.govnih.gov These reactions are highly valued in medicinal and pharmaceutical chemistry for their ability to rapidly generate libraries of diverse compounds. nih.gov Ruthenium-catalyzed three-component reactions, for example, can efficiently convert a variety of ketones, amines, and vicinal diols into a wide range of substituted pyrroles. acs.org This method is noted for its high regioselectivity and tolerance of various functional groups, making it a practical tool for synthesizing structurally diverse pyrrole derivatives. acs.org
Condensation Reactions for Pyrrole-N-acyl Derivatives
Condensation reactions provide another fundamental pathway to pyrrole-N-acyl derivatives. The Paal-Knorr synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. rsc.org This method can be catalyzed by acids or metals. rsc.org More contemporary approaches utilize bio-derived furanic compounds, which, in the presence of an acid catalyst like H-form zeolite H-Y(2.6), can condense with anilines to produce N-substituted pyrroles in high yields. rsc.org Another notable method is the Rothemund condensation, where pyrrole reacts with an aldehyde to form porphyrins, which involves a series of condensation and oxidation steps. quora.com Furthermore, the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720) offers a direct, single-step synthesis of N-alkoxycarbonyl pyrroles. bath.ac.uk
Transition Metal-Catalyzed Syntheses of Pyrrole-1-carboxamide Derivatives
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering mild, selective, and efficient routes to complex molecules. Palladium catalysts, in particular, have been extensively used in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are crucial for the synthesis of this compound derivatives. rsc.orgrsc.org
Palladium-Catalyzed C-C Bond Formation and Cyclization Protocols
Palladium-catalyzed cross-coupling reactions are pivotal in constructing the carbon framework of many pharmaceuticals. rsc.org These reactions, known for their wide applicability and mild conditions, enable the synthesis of highly functionalized molecules. rsc.org In the context of pyrrole synthesis, palladium catalysts can facilitate cascade cyclizations, where multiple ring-forming events occur in a single operation, leading to the rapid assembly of polycyclic scaffolds. rsc.org For instance, the palladium-catalyzed cyclization of a 3-acylpyrrole or its acetoxy derivative can lead to the formation of indoles. researchgate.net Similarly, N-methylpyrrole-2-carboxylic acid can react with alkynes in the presence of a palladium catalyst to form indoles, which can further undergo oxidative coupling to produce octa-substituted carbazoles. researchgate.net These methods highlight the power of palladium catalysis in creating complex heterocyclic systems from simpler pyrrole precursors.
Gold-Catalyzed Hydroarylation and Cyclization of Pyrrole-Tethered Alkynes
Gold catalysis has emerged as a powerful tool for the synthesis of pyrrole derivatives through the activation of alkynes. acs.org Gold(I)-catalyzed reactions, in particular, facilitate the construction of polysubstituted pyrroles via hydroamination/cyclization cascades. organic-chemistry.org This approach offers high regioselectivity and is tolerant of a wide array of functional groups, utilizing readily available starting materials like α-amino ketones and alkynes. organic-chemistry.org Mechanistic studies suggest the formation of enamine intermediates that undergo efficient cyclization under gold catalysis. organic-chemistry.org
One notable application involves a two-step, one-pot synthesis of fused pyrroles. This process begins with the condensation of an N-alkynylhydroxammonium salt with an enolizable ketone, followed by the introduction of a gold catalyst. nih.gov The catalyst triggers a cascade reaction highlighted by a 3,3-sigmatropic rearrangement of an N,O-dialkenylhydroxamine intermediate, leading to the formation of various polycyclic pyrroles in moderate to good yields. nih.gov
Furthermore, gold(I) catalysis can be employed in the regioselective annulation of alkynyl thioethers with isoxazole-based nitrenoids. nih.gov This (3 + 2) annulation proceeds via addition β to the sulfenyl group, yielding sulfenylated pyrroles and indoles as single regioisomers with diverse functional groups. nih.gov The reaction's success with isoxazoles that were previously unreactive under other conditions underscores the unique reactivity afforded by gold catalysis. nih.gov
The versatility of gold catalysis is also demonstrated in the synthesis of substituted pyrroles through a tandem process involving the addition of a gold-acetylide to an acetal, followed by a gold(I)-catalyzed 5-endo-dig cyclization and aromatization. acs.org Kinetic investigations into the gold-catalyzed hydroarylation of alkynes with electron-rich heteroarenes like pyrrole have shown that the initial hydroarylation is exclusively promoted by gold(I), while subsequent additions can be catalyzed by Brønsted acids. researchgate.net This understanding allows for the selective synthesis of mono-adducts and hetero-di-adducts. researchgate.net
Copper-Catalyzed Oxidative Coupling and Cyclization Methodologies
Copper catalysis provides an efficient and versatile platform for the synthesis of polysubstituted pyrroles. nih.gov One-pot procedures involving copper-mediated cross-coupling, cyclization, and oxidation have been developed to construct these heterocyclic structures directly from simple starting materials like terminal alkenes, amines, and β-keto esters. nih.gov This approach, utilizing a catalytic amount of cuprous chloride, represents a novel route from terminal alkenes to polysubstituted pyrroles. nih.gov
A notable strategy involves a Cu/Mn co-oxidized cyclization of amino acid esters. nih.gov Promoted by Cu(OAc)₂ in conjunction with Mn(OAc)₃, this reaction proceeds through a sequence of dehydrogenations, deamination, and oxidative cyclization to yield tetrasubstituted pyrroles. nih.gov This method is tolerant of various electron-donating and electron-withdrawing groups on the substrates and has been successfully applied to the total synthesis of natural products like lycogarubin C and chromopyrrolic acid. nih.gov
Furthermore, copper-catalyzed cascade reactions, such as the [3 + 2] spiroannulation/aromatization of oximes with azadienes, have been established for the rapid assembly of structurally diverse pyrroles in moderate to good yields. rsc.org This method also demonstrates good functional group tolerance and has been used to modify existing pharmaceutical compounds. rsc.org
The intramolecular dehydrogenative cross-coupling of 3-substituted and 3,4-disubstituted pyrrole-azole systems is another key application of copper catalysis. researchgate.net This method selectively activates the C-H bond at the C2 position of the pyrrole ring over the C5 position, leading to the formation of six- and seven-membered annulated pyrrole products. researchgate.net Additionally, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles offers an efficient route to polysubstituted N-H pyrroles with high regioselectivity. acs.org Density functional theory (DFT) calculations suggest that the copper catalyst facilitates both the initial reductive coupling and the subsequent cyclization steps. acs.org
Applications of Silver-Catalyzed Cycloaddition Reactions
Silver-catalyzed reactions have proven valuable for the synthesis of pyrroles, particularly through cycloaddition pathways. nih.govnih.gov A notable method involves the silver(I)-catalyzed cycloaddition of in situ generated vinylogous diazoesters with nitriles at room temperature, providing di- and trisubstituted pyrroles. nih.gov This approach highlights the utility of silver(I) carbenoids in heterocyclic synthesis. nih.gov
Another significant application is the one-pot tandem reaction combining a silver-catalyzed 1,3-dipolar cycloaddition with a benzoyl peroxide-mediated oxidative dehydrogenative aromatization. nih.govacs.orgacs.org This process allows for the practical synthesis of multisubstituted pyrroles from readily available alkenes. nih.govacs.org The cycloaddition step is efficiently catalyzed by various silver salts, which are inexpensive and effective under mild conditions without the need for additional ligands. acs.org The subsequent oxidation converts the resulting pyrrolidines into the aromatic pyrrole ring. acs.org
Silver catalysis also enables the cyclization of alkynes with isonitriles to prepare pyrroles, especially when the isonitrile bears an electron-withdrawing group. wikipedia.org This reaction is thought to proceed through a silver acetylide intermediate and is analogous to the well-known azide-alkyne click chemistry. wikipedia.org
Green Chemistry Approaches and Novel Synthetic Techniques
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for pyrrole derivatives. These approaches prioritize the use of environmentally benign solvents, catalysts, and energy sources, while aiming for high atom economy and reduced waste generation.
Isocyanide-Based Multicomponent Reactions for Polysubstituted Pyrroles
Isocyanide-based multicomponent reactions (I-MCRs) have become a powerful and efficient tool for the synthesis of polysubstituted pyrroles. rsc.orgrsc.org These one-pot domino procedures are inherently green as they avoid the isolation of intermediates, thereby saving time, resources, and reducing waste. rsc.orgrsc.org The unique reactivity of isocyanides, which can act as both nucleophiles and electrophiles, allows for the rapid generation of molecular complexity from simple starting materials. rsc.org
The Ugi and Passerini reactions are the most prominent examples of I-MCRs. acs.orgnih.gov The Ugi four-component reaction (U-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminocarboxamides. nih.govresearchgate.net The Passerini three-component reaction (P-3CR) combines an oxo component, a carboxylic acid, and an isocyanide to yield α-acyloxycarboxamides. acs.orgnih.gov These reactions can be adapted to synthesize pyrrolone and butenolide derivatives through subsequent cycloisomerization steps. nu.edu.kzresearchgate.net
The versatility of I-MCRs allows for the synthesis of a wide variety of pyrrole structures by varying the starting components. rsc.org For instance, one-pot three-component reactions between 2-(pyridin-2-yl)acetonitrile derivatives, aldehydes, and isocyanides can produce a diverse range of fully-substituted pyrroles. rsc.org The use of bis-functional reactants in I-MCRs can lead to intramolecular trapping of the reactive nitrilium ion intermediate, forming various heterocyclic systems. nih.gov Furthermore, conducting these reactions in water or aqueous biphasic systems enhances their green credentials. researchgate.net
Enzyme-Catalyzed Pyrrole Formation for Analogues
Biocatalysis offers an environmentally benign route to pyrrole synthesis, operating under mild conditions with high selectivity. Enzymes can be utilized to catalyze the formation of the pyrrole ring and its derivatives. For example, laccase can catalyze the polymerization of pyrrole to form conducting polymers using dioxygen as the oxidant. nih.gov The rate of this reaction can be enhanced by the inclusion of a redox mediator like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). nih.gov
Another approach involves the use of α-amylase from hog pancreas to catalyze the synthesis of N-substituted pyrrole derivatives via the Paal-Knorr reaction. nih.gov This method proceeds under mild conditions and provides good to excellent yields of the desired products. nih.gov
The UbiD family of enzymes, coupled with carboxylic acid reductases (CARs), presents a potential route for the synthesis of pyrrole aldehydes. mdpi.com For instance, the enzyme PA0254 from Pseudomonas aeruginosa has been shown to catalyze the interconversion of pyrrole and pyrrole-2-carboxylic acid. mdpi.com By combining this enzyme with a CAR, it is possible to produce pyrrole-2-carbaldehyde from pyrrole, demonstrating an enzymatic CO₂ fixation pathway. mdpi.com While the substrate scope of some enzymes may be limited, the diversity within enzyme families like UbiD suggests potential for synthesizing a broader range of aldehyde products. mdpi.com
Microwave-Assisted and Ionic Liquid-Mediated Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyrrole derivatives. pensoft.netrsc.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. pensoft.netthieme-connect.com This technology has been successfully applied to various pyrrole syntheses, including the Paal-Knorr condensation. thieme-connect.com For example, the synthesis of tricyclic pyrrole-2-carboxamides via Paal-Knorr cyclization under microwave irradiation is much more efficient than conventional heating. thieme-connect.com Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. pensoft.net
Ionic liquids (ILs) are another cornerstone of green chemistry, often used as environmentally friendly solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. publish.csiro.auresearchgate.net The synthesis of pyrrole derivatives has been successfully carried out in ionic liquids, often under mild conditions. publish.csiro.auresearchgate.net For instance, the Paal-Knorr condensation of 2,5-hexanedione (B30556) with primary amines proceeds efficiently in ionic liquids as the solvent, offering simple product isolation and improved yields. researchgate.net Acidic ionic liquids can also act as catalysts, for example, in the Clauson-Kaas synthesis of N-substituted pyrroles under microwave irradiation. researchgate.net The combination of microwave assistance and ionic liquids can lead to highly efficient and green synthetic protocols for pyrrole derivatives. researchgate.net
Solid-Phase Synthesis of Pyrrole Carboxamide Oligomers
Solid-phase synthesis (SPS) represents a cornerstone in the efficient assembly of pyrrole carboxamide oligomers, particularly pyrrole-imidazole (Py-Im) polyamides. nih.gov This methodology offers significant advantages for the rapid creation of these complex molecules, which are designed to bind to the minor groove of DNA with high affinity and sequence specificity. nih.govmdpi.com The solid-phase approach facilitates the synthesis on a micromole scale, which is generally sufficient for detailed biophysical analyses and preliminary cell-based studies. nih.gov
The synthesis is typically performed manually on a solid support, such as Fmoc-β-alanine-Wang resin. mdpi.com The process involves the sequential addition of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acid monomers. nih.gov Methodologies utilizing both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups have been well-established. nih.gov A common strategy involves N-terminal elongation, where each monomer is coupled to the growing chain on the resin. mdpi.com
A key advantage of SPS is the simplification of the purification process; excess reagents and byproducts are easily washed away from the resin-bound oligomer after each coupling step. nih.gov Once the desired sequence is assembled, the oligomer is cleaved from the solid support. A typical cleavage procedure involves treating the dried resin with a reagent like 3-(dimethylamino)-propylamine (Dp). mdpi.com While SPS is highly effective for generating oligomers for research purposes, producing the gram-scale quantities needed for in vivo animal studies often necessitates a shift to solution-phase synthesis. nih.gov
| Aspect of Synthesis | Description | Primary Function | Common Reagents/Resins | Citation |
| Solid Support | A resin to which the initial monomer is attached, allowing for sequential building of the oligomer. | Anchors the growing oligomer chain, facilitating purification after each step. | Fmoc-β-alanine-Wang resin | mdpi.com |
| Protecting Groups | Temporary chemical modifications on the amino acids to prevent unwanted side reactions. | Ensures controlled, sequential addition of monomers in the desired order. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | nih.gov |
| Elongation Strategy | Stepwise addition of monomers to the free end of the resin-bound chain. | Builds the specific sequence of the pyrrole-imidazole polyamide. | N-terminal elongation | mdpi.com |
| Cleavage from Resin | Chemical process to release the completed oligomer from the solid support. | To isolate the final product after synthesis is complete. | 3-(dimethylamino)-propylamine (Dp) | mdpi.com |
Synthesis of this compound Nucleoside Triphosphate Analogues
The synthesis of this compound nucleoside triphosphate analogues is a critical area of research for developing novel molecular tools, particularly for applications in molecular biology and as potential mutagenic agents. tandfonline.com These analogues are designed to function as substitutes for natural nucleosides, with the ability to form alternative hydrogen-bonding patterns. tandfonline.comnih.gov
Key examples of these analogues include the 5'-triphosphates of 2'-deoxyribosyl pyrrole 3-monocarboxamide (dMTP) and 2'-deoxyribosyl pyrrole 3,4-dicarboxamide (dDTP). tandfonline.comnih.gov The synthesis of these complex molecules involves a multi-step chemical process.
The synthetic pathway for the dicarboxamide analogue (dDTP) begins with dimethyl-pyrrole-3,4-dicarboxylate, which is prepared through the reaction of dimethylfumarate with tosylmethyl isocyanide (TOSMIC). tandfonline.com This precursor is then converted into the 2'-deoxynucleoside. The dicarboxamide (dD) is subsequently formed by treating the deoxynucleoside with aqueous ammonia. tandfonline.com The final and crucial step is the conversion of the nucleoside into its 5'-triphosphate form (dDTP). tandfonline.com
A similar strategy is employed for the synthesis of the monocarboxamide analogue (dMTP). 2'-Deoxyribosyl pyrrole-3-monocarboxamide (dM) is first synthesized and then converted to its 5'-triphosphate (dMTP). tandfonline.com The phosphorylation step for these nucleosides is typically achieved by reacting the parent nucleoside with phosphoryl chloride in a solution of triethyl phosphate (B84403) and trimethyl phosphate. The resulting intermediate is then treated with bis-tri-n-butyl ammonium (B1175870) pyrophosphate to yield the final triphosphate product. tandfonline.com These synthetic analogues have been shown to be substrates for DNA polymerases like the Klenow fragment. tandfonline.comresearchgate.net
| Compound/Analogue | Precursor(s) | Key Synthesis Step(s) | Final Product | Citation |
| 2'-deoxyribosyl pyrrole 3,4-dicarboxamide (dD) | Dimethyl-pyrrole-3,4-dicarboxylate | Conversion to 2'-deoxynucleoside; Treatment with aqueous ammonia. | dD Nucleoside | tandfonline.com |
| 2'-deoxyribosyl pyrrole 3,4-dicarboxamide 5'-triphosphate (dDTP) | dD Nucleoside | Phosphorylation with phosphoryl chloride, followed by reaction with pyrophosphate. | dDTP | tandfonline.com |
| 2'-deoxyribosyl pyrrole 3-monocarboxamide (dM) | Synthesized in a manner similar to its ribonucleoside counterpart. | N/A | dM Nucleoside | tandfonline.com |
| 2'-deoxyribosyl pyrrole 3-monocarboxamide 5'-triphosphate (dMTP) | dM Nucleoside | Phosphorylation with phosphoryl chloride, followed by reaction with pyrophosphate. | dMTP | tandfonline.com |
Chemical Reactivity and Derivatization Strategies for Pyrrole 1 Carboxamide
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Nitrogen Atom
The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. These reactions typically occur at the C2 or C5 positions (the α-positions) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the nitrogen lone pair. slideshare.netonlineorganicchemistrytutor.com However, the substituent on the nitrogen atom can influence the regioselectivity of these reactions.
In the case of pyrrole-1-carboxamide, the N-carboxamide group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Despite this deactivation, electrophilic substitution can still be achieved under appropriate conditions. The directing effect of the N-carboxamide group can lead to substitution at both the C2 and C3 positions.
The nitrogen atom of the pyrrole ring in its deprotonated form, the pyrrolide anion, is nucleophilic and can react with electrophiles. wikipedia.org This allows for N-alkylation and N-acylation, although the presence of the carboxamide group at the N1 position in this compound already fulfills this position. However, reactions can still occur at the amide nitrogen under certain conditions.
Acylation and Formylation Reactions for Functionalization
Acylation and formylation are important reactions for introducing carbonyl functionalities onto the pyrrole ring, which can then be used for further synthetic transformations.
Acylation: Friedel-Crafts acylation of N-substituted pyrroles can be used to introduce acyl groups. The regioselectivity of these reactions is influenced by the nature of the electrophile and the N-substituent. wright.edu For instance, the acylation of 1-(phenylsulfonyl)pyrrole (B93442) shows a high degree of regioselectivity. wright.edu While specific data on this compound is limited, it is expected that acylation would proceed, with the position of attack being influenced by both electronic and steric factors. A non-traditional method for synthesizing pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehyde, which proceeds through pyrrole acyl radicals. nih.gov
Formylation: The Vilsmeier-Haack reaction is a common method for formylating pyrroles. rsc.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The regioselectivity of formylation on 1-substituted pyrroles is primarily governed by steric factors. rsc.org For N-alkyl and N-aryl pyrroles, a mixture of 2-formyl and 3-formyl products is often obtained. rsc.org
Intramolecular Cyclization and Rearrangement Processes
This compound and its derivatives can undergo a variety of intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals or promoted by acidic conditions. These reactions are valuable for the synthesis of fused heterocyclic systems.
Intramolecular Cyclization:
Gold-catalyzed cycloisomerizations: Intramolecular reactions between a pyrrole ring and a tethered alkyne can lead to dearomatization of the pyrrole and the formation of new ring systems. acs.org For example, a gold catalyst in cooperation with an isoxazole (B147169) cocatalyst can promote the cycloisomerization of 2-alkynylphenyl-3-pyrroles to form 3H-benzo[e]isoindoles. acs.org
Copper-catalyzed cyclization: Copper(I) catalysis can be used for the intramolecular amination/cyclization of appropriately substituted enamides to form fused pyrrole systems. researchgate.net
Palladium-catalyzed cyclization: Intramolecular hydroamination of N-(3-butynyl)-sulfonamides, catalyzed by palladium chloride or gold chloride, yields 2,3-dihydropyrroles. rsc.orgresearchgate.net
Free-radical cyclization: Intramolecular free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts is a method for synthesizing polyheterocycles containing pyrrole and pyridine (B92270) rings. nih.gov
Rearrangement Processes:
Smiles Rearrangement: An N-heterocyclic carbene (NHC) catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes provides a route to 2-aroyl pyrroles under mild, transition-metal-free conditions. acs.org
Beckmann Rearrangement: The oximes of acyl-1-(phenylsulfonyl)pyrroles can undergo a Beckmann rearrangement to form pyrrolyl acetamides. wright.edu
Acyl Group Rearrangement: Rearrangement of kinetically formed acyl substituents can occur under Friedel-Crafts conditions in 1-(phenylsulfonyl)pyrroles. wright.edu
Reactions of this compound with Isocyanates
The reaction of pyrroles with isocyanates provides a route to various urea (B33335) and carbamate (B1207046) derivatives. N-metalated pyrroles react with isocyanates to yield N- or C-substituted products depending on the metal and reaction conditions. wikipedia.orgacs.org For instance, the reaction of pyrrole with isocyanates can lead to the formation of N-ethoxy-carbonylpyrrole-2-carboxamide and pyrrole-1,2-dicarboximide. acs.org
Decarboxylation Kinetics and Mechanisms of Pyrrole Carboxylic Acid Derivatives
The decarboxylation of pyrrole carboxylic acids, particularly pyrrole-2-carboxylic acid, has been studied to understand the reaction mechanism. The process is generally acid-catalyzed. researchgate.netcdnsciencepub.comnih.gov
The decarboxylation of pyrrole-2-carboxylic acid in aqueous solution is a first-order reaction with respect to the substrate at a constant pH. researchgate.netcdnsciencepub.com The rate of decarboxylation increases as the pH decreases. researchgate.netcdnsciencepub.com The proposed mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the departure of carbon dioxide. researchgate.netcdnsciencepub.comnih.gov However, the direct formation of CO2 is suppressed due to the high energy of its conjugate acid. Instead, the reaction is believed to proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govchemtube3d.com This leads to the formation of pyrrole and protonated carbonic acid, which then dissociates. nih.gov
Theoretical calculations using a cluster-continuum model suggest that the rate-determining step is the initial hydration or nucleophilic attack of water at the carbonyl group of the protonated derivative. worldscientific.com The O-protonated pathway is predicted to be the dominant reaction pathway. worldscientific.com
| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |
| Electrophilic Substitution | Electrophiles (e.g., nitrating, sulfonating, halogenating agents) | C2 or C5 substituted pyrroles | Generally occurs at the α-position due to stable carbocation intermediate. slideshare.netwikipedia.org |
| Acylation | Acylating agents (e.g., acyl chlorides, anhydrides) with Lewis acids | Acylpyrroles | Regioselectivity is influenced by the N-substituent and electrophile. wright.edu |
| Formylation (Vilsmeier-Haack) | Vilsmeier reagent (e.g., POCl3, DMF) | Formylpyrroles | Steric factors primarily control the ratio of α- to β-formylated products. rsc.org |
| Intramolecular Cyclization | Gold or Palladium catalysts | Fused heterocyclic systems | Enables the synthesis of complex polycyclic structures. acs.orgrsc.org |
| Smiles Rearrangement | N-heterocyclic carbene (NHC) catalyst | 2-Aroyl pyrroles | Transition-metal-free arylation under mild conditions. acs.org |
| Reaction with Isocyanates | Isocyanates | Pyrrole-carboxamides and dicarboximides | Provides access to urea and carbamate derivatives. acs.org |
| Decarboxylation | Acidic aqueous solution | Pyrrole and CO2 | Acid-catalyzed reaction proceeding through a protonated intermediate. researchgate.netcdnsciencepub.comnih.gov |
Mechanistic Investigations of Pyrrole 1 Carboxamide Reactions
Protonation Equilibria and Their Influence on Reaction Pathways
Protonation is a fundamental step in many chemical reactions, often preceding or catalyzing subsequent transformations. The site and extent of protonation in Pyrrole-1-carboxamide are critical determinants of its reaction pathways.
Unlike the parent pyrrole (B145914), which is a very weak base, the introduction of the N-carboxamide group alters the protonation landscape. In pyrrole itself, protonation occurs preferentially at the C2 or C5 positions (α-carbons) rather than the nitrogen atom. This is because C-protonation preserves the aromaticity in the transition state to a greater degree and leads to a more stable conjugated acid (a pyrrolenium cation).
However, the N-carboxamide group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack, including protonation at the carbon atoms. Consequently, protonation is more likely to occur at one of the heteroatoms of the carboxamide group itself—either the amide nitrogen or, more commonly, the carbonyl oxygen.
Key Research Findings:
Site of Protonation: For typical amides, protonation overwhelmingly favors the carbonyl oxygen over the nitrogen atom. O-protonation is more favorable because the positive charge can be delocalized through resonance between the oxygen and nitrogen atoms, without disrupting the aromaticity of the pyrrole ring. N-protonation would localize the positive charge on the nitrogen, which is energetically less favorable. rsc.org
Influence on Reactivity: The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack at the acyl group. This is a key step in acid-catalyzed hydrolysis or transamidation reactions.
Ring vs. Substituent Protonation: The decreased basicity of the pyrrole ring carbons means that reactions requiring ring protonation, such as certain electrophilic substitutions, will be significantly slower compared to unsubstituted pyrrole and may require much stronger acidic conditions.
Table 1: Comparative pKa Values of Conjugate Acids for Relevant Functional Groups
| Compound/Functional Group | Protonated Site | Approximate pKa of Conjugate Acid |
| Pyrrole | C2-carbon | ~ -3.8 |
| Acetamide | Carbonyl Oxygen | ~ -0.5 |
| This compound (estimated) | Carbonyl Oxygen | < 0 |
| This compound (estimated) | Ring Carbon | < -4 |
This interactive table is based on established pKa values for representative compounds. Specific values for this compound are estimates based on electronic effects.
This equilibrium dictates that under moderately acidic conditions, the reaction pathway will likely be initiated by protonation of the carboxamide group, activating it for subsequent reactions.
Kinetic Isotope Effects in this compound Transformations
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent to which a particular atom is involved in the rate-determining step of a reaction. nih.gov This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen, ¹H, with deuterium (B1214612), ²H or D) and measuring the change in the reaction rate.
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 2–8. princeton.edu A secondary KIE occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. These effects are smaller, with kH/kD values typically between 0.7 and 1.5. princeton.edu
Application to this compound Reactions:
While specific KIE studies on this compound are not extensively documented, the principles can be applied to its potential transformations:
Electrophilic Aromatic Substitution: For a reaction like nitration or halogenation on the pyrrole ring, a KIE would help determine the mechanism. If the initial attack of the electrophile to form a sigma complex (Wheland intermediate) is the rate-determining step, a small secondary KIE (kH/kD ≈ 1) would be expected. If the subsequent deprotonation to restore aromaticity is rate-determining, a large primary KIE (kH/kD > 2) would be observed. Given the electron-deficient nature of the ring, the initial electrophilic attack is expected to be the slow step.
Hydrolysis: In the base-catalyzed hydrolysis of the amide, a solvent isotope effect (kH₂O/kD₂O) can provide insight into the role of water as a nucleophile or proton transfer agent. Furthermore, labeling the pyrrole ring with deuterium could reveal secondary isotope effects related to the stability of intermediates. For instance, the base-catalyzed hydrolysis of N-acylpyrroles is known to proceed through a tetrahedral intermediate. acs.org
Anionic Rearrangement: N-acylpyrroles can undergo an anionic Fries rearrangement to form 2-aroylpyrroles. rsc.org A KIE study involving deuterated substrates could clarify whether a C-H bond at the target position is involved in the rate-limiting step of the acyl group migration.
Table 2: Interpretation of Hypothetical Deuterium KIEs in this compound Reactions
| Reaction Type | Position of Deuterium Label | Hypothetical kH/kD | Mechanistic Implication |
| Electrophilic Substitution (e.g., Bromination) | Pyrrole C2-H | ~ 1.1 (Normal Secondary KIE) | Rate-determining step is the initial attack of the electrophile, not C-H bond cleavage. Transition state involves sp² to sp³ rehybridization at C2. |
| Anionic Fries Rearrangement (N→C2) | Pyrrole C2-H | ~ 1.0 | C-H bond is not broken in the rate-determining step of the acyl migration. |
| Base-catalyzed C-H Deprotonation | Pyrrole C2-H | > 2.0 (Primary KIE) | C-H bond cleavage is the rate-determining step, suggesting the formation of a pyrrolyl anion. |
This interactive table illustrates how KIE values can be used to probe potential reaction mechanisms for this compound.
Elucidation of Reaction Intermediates and Transition States
The mechanism of a reaction is defined by the intermediates and transition states that connect reactants to products. For N-acylpyrroles like this compound, several types of intermediates have been identified or proposed based on experimental and computational studies.
Key Research Findings:
Tetrahedral Intermediates: In reactions involving nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is a key species. For example, the reaction of N-acylpyrroles with lithium ester enolates or Grignard reagents gives stable, isolable pyrrolyl carbinols, which are the protonated forms of the tetrahedral intermediate. scispace.comacs.org The stability of these intermediates is a distinctive feature of N-acylpyrrole chemistry, contrasting with the more transient intermediates formed from more reactive acylating agents like acyl chlorides. scispace.com
Anionic Intermediates: The reaction of N-acylpyrroles with strong bases like lithium amides can lead to an anionic Fries rearrangement, migrating the acyl group from the nitrogen to the C2 position. Crossover experiments have surprisingly indicated that this process can be intermolecular, suggesting the formation of a pyrrolyl anion and a separate acylating species as discrete intermediates. rsc.org
Transition States: The geometry and energy of transition states are inferred from kinetics and computational studies.
In nucleophilic acyl substitution, the transition state involves the partial formation of a bond between the nucleophile and the carbonyl carbon and partial breaking of the carbonyl π-bond.
In electrophilic substitution on the pyrrole ring, the key transition state leads to the formation of a charged Wheland intermediate (or sigma complex), where the aromaticity of the ring is temporarily disrupted. The energy of this transition state is higher for N-acylpyrroles than for pyrrole itself due to the electron-withdrawing effect of the substituent.
Table 3: Identified and Plausible Intermediates in this compound Reactions
| Reaction Type | Intermediate Species | Description |
| Nucleophilic Acyl Substitution | Tetrahedral Adduct (Pyrrolyl Carbinol) | Formed by the attack of a nucleophile on the carbonyl carbon. Can be stable and isolable in some cases. scispace.com |
| Anionic Fries Rearrangement | Pyrrolyl Anion / Acylium Equivalent | Formed by deprotonation of the pyrrole ring, followed by intermolecular acyl transfer. rsc.org |
| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | A charged, non-aromatic carbocation formed by the attack of an electrophile on the pyrrole ring. |
This interactive table summarizes key intermediates relevant to the reactivity of this compound.
Computational Chemistry and Molecular Modeling of Pyrrole 1 Carboxamide Systems
Quantum Mechanical Calculations of Electronic Structure and Properties
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the ground state properties of molecules. In the context of pyrrole-1-carboxamide and related structures, DFT is employed to determine key characteristics such as equilibrium molecular geometry, vibrational frequencies, and reaction thermodynamics. nih.gov
Methodologies like the B3LYP hybrid functional, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and characterize stationary points on the potential energy surface. researchgate.netnih.gov For instance, studies on related heterocyclic compounds have utilized DFT to explore tautomerization mechanisms and conformational stability. nih.govacs.org The theory can also be combined with dispersion corrections (DFT-D3) for enhanced accuracy in periodic systems. rsc.org This level of analysis provides a foundational understanding of the molecule's stability and preferred conformation.
While conventional Time-Dependent Density Functional Theory (TDDFT) is a popular method for studying excited states, it can fail to accurately describe certain complex situations like bond-breaking, diradical states, and conical intersections between the ground and excited states. ohio-state.edunih.gov The Spin-Flip (SF) approach to TDDFT (SF-TDDFT) overcomes many of these limitations. nih.govresearchgate.net
SF-TDDFT describes target electronic states (e.g., singlets) as spin-flipping excitations from a high-spin triplet reference state. researchgate.net This allows for a more balanced description of both ground and excited states, which is crucial for studying photochemical and photophysical processes. ohio-state.edu A study on 3-methyl-pyrrole-1-carboxylic acid, a closely related compound, utilized the SF-TDDFT method with the 6-311++G(d,p) basis set to investigate its vertical singlet-triplet energy gap and electronic transitions. researchgate.netderpharmachemica.com The calculations revealed details about allowed and forbidden transitions based on the transition dipole moment, providing insights into the compound's potential for applications in biosensors where such electronic properties are critical. researchgate.netderpharmachemica.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
In a computational study of 3-methyl-pyrrole-1-carboxylic acid, the HOMO energies were found to range from -5.22 to -6.24 eV, while the LUMO energies varied from -0.62 to -1.84 eV. researchgate.netderpharmachemica.com Analysis of the orbital compositions showed that the HOMO is primarily located on the C=C bonds of the pyrrole (B145914) ring. researchgate.net The primary electronic transition to the first excited state (S1) was characterized as a HOMO to LUMO transition, possessing significant intramolecular charge transfer (ICT) character. researchgate.net This type of analysis is crucial for predicting how the molecule will interact with other species and its behavior in electronic devices.
| Number of Rings | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1 (Monomer) | -6.24 | -0.62 | 5.62 |
| 2 (Dimer) | -5.68 | -1.24 | 4.44 |
| 3 (Trimer) | -5.41 | -1.58 | 3.83 |
| 4 (Tetramer) | -5.33 | -1.79 | 3.54 |
| 5 (Pentamer) | -5.22 | -1.84 | 3.38 |
In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is a powerful tool in drug discovery and molecular biology.
In silico docking simulations are widely used to predict the binding affinity of small molecules like this compound derivatives to various biological targets. acs.org These studies help in identifying potential drug candidates and prioritizing them for synthesis and experimental testing. For example, derivatives of pyrrole-carboxamide have been docked into the active sites of several key enzymes and receptors.
Studies have shown that pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines featuring a terminal carboxamide fragment can effectively bind to the main protease (Mpro) of SARS-CoV-2. nih.govrsc.org Similarly, thieno[3,2-b]pyrrole-5-carboxamides have been evaluated as inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov Other research has focused on 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive enhancement. acs.org These computational predictions of binding provide a rational basis for structure-activity relationship (SAR) studies. acs.org
| Pyrrole Derivative Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-carboxamide | SARS-CoV-2 Main Protease (Mpro) | Antiviral | nih.govrsc.org |
| Thieno[3,2-b]pyrrole-5-carboxamide | Lysine Specific Demethylase 1 (LSD1) | Anticancer | nih.gov |
| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Serotonin Receptor | Cognitive Enhancement | acs.org |
| Pyrrole-2-carbohydrazide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Antitubercular | vlifesciences.com |
| 1,3-Diaryl-pyrrole | Butyrylcholinesterase (BChE) | Neurodegenerative Disease | researchgate.net |
Beyond predicting binding affinity, molecular docking provides crucial mechanistic insights into how a ligand interacts with its target at the atomic level. This information is vital for understanding enzyme inhibition and receptor modulation.
For instance, docking simulations of carboxamide derivatives in the SARS-CoV-2 Mpro active site revealed that the carboxamide moiety forms critical hydrogen bonds with the amino acid residues His163 and Phe140. nih.govrsc.org In the case of LSD1 inhibitors, docking identified Asn535 as a key residue for stabilizing the ligand-protein complex. nih.gov Studies on pyrrole-2-carbohydrazide derivatives targeting the Mycobacterium tuberculosis enzyme enoyl-acyl carrier protein reductase (ENR) used docking to rationalize the specific interactions within the active site that lead to inhibition. vlifesciences.com Furthermore, combining docking with enzyme kinetics has helped to elucidate the mechanism of inhibition, such as the mixed competitive mode observed for certain pyrrole derivatives that inhibit butyrylcholinesterase (BChE). researchgate.net These detailed interaction maps are invaluable for the rational design and optimization of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling for this compound and its analogs is pivotal in identifying the structural features crucial for their biological function. Through various computational techniques, it is possible to build predictive models that correlate molecular structure with activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. For pyrrole-containing carboxamides, these models are instrumental in predicting the potency of new derivatives and in understanding the physicochemical properties that govern their interactions with biological targets. nih.govnih.govnih.gov
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A dataset of pyrrole-carboxamide derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is usually divided into a training set for model generation and a test set for external validation. nih.govresearchgate.net
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the dataset. nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to establish a mathematical relationship between the descriptors and the biological activity. nih.gov
Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on the test set (R²pred). nih.govresearchgate.netrsc.orgnih.gov
For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, a 3D-QSAR model was developed with significant statistical parameters, indicating its reliability. nih.govresearchgate.netrsc.orgnih.gov In another study on pyrrolidine (B122466) carboxamide analogs, the developed QSAR models were found to be robust, with statistically significant values for various parameters. nih.gov
| QSAR Model | Correlation Coefficient (R²) | Cross-validated R² (Q²) | Predicted R² (R²pred) | Reference |
|---|---|---|---|---|
| Thieno[3,2-b]pyrrole-5-carboxamides (CoMFA) | 0.944 | 0.783 | 0.851 | rsc.org |
| Thieno[3,2-b]pyrrole-5-carboxamides (CoMSIA) | 0.982 | 0.728 | 0.814 | rsc.org |
| Pyrrolidine Analogs (MLR) | Statistically Significant | Statistically Significant | Not Reported | nih.gov |
| Pyrrolopyrimidine derivatives (ANN) | Not Reported | >0.5 | Not Reported | nih.gov |
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound systems, this approach is crucial for designing new ligands with improved affinity and selectivity for a particular biological target. nih.govacs.orgdovepress.com
The process of pharmacophore model generation and validation involves several key stages:
Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR) are identified in a set of active pyrrole-carboxamide derivatives. nih.govnih.gov
Model Generation: Based on the identified features, a 3D pharmacophore model is generated that represents the spatial arrangement of these features crucial for biological activity. nih.govnih.gov
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive molecules from a database. researchgate.net A reliable model should identify a high percentage of active compounds while rejecting most of the inactive ones.
For instance, a pharmacophore model for N-iso-propyl pyrrole-based derivatives identified two aromatic rings, two hydrogen bond acceptors, and one negative ionic feature as critical for activity. nih.gov In another study, pharmacophore modeling of pyrrole-2-carboxamides was used in a structure-guided design strategy. nih.gov
| Pharmacophoric Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen of the carboxamide group. | Forms hydrogen bonds with donor groups in the receptor's active site. |
| Hydrogen Bond Donor (HBD) | The N-H group of the pyrrole ring or the carboxamide. | Donates a hydrogen bond to an acceptor group in the receptor. |
| Aromatic Ring (AR) | The pyrrole ring itself or other aromatic substituents. | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Alkyl or aryl substituents on the pyrrole ring. | Participates in hydrophobic interactions within the binding pocket. |
Prediction of Biological Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities of a compound based on its structural formula. nih.govbmc-rm.orgscispace.comnih.gov The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. bmc-rm.org For this compound and its derivatives, PASS analysis can help to identify potential new therapeutic applications and to assess potential toxic effects early in the drug discovery process. ijcce.ac.ir
The PASS algorithm provides a list of potential biological activities with probabilities for the compound being active (Pa) or inactive (Pi). nih.gov If Pa > Pi, the compound is likely to exhibit that activity. A higher Pa value (e.g., > 0.7) suggests a high probability of experimental confirmation. scispace.com
A study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide utilized PASS software to calculate its potential biological activities. ijcce.ac.ir
| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
|---|---|---|
| Antineoplastic | 0.650 | 0.015 |
| Kinase Inhibitor | 0.580 | 0.030 |
| Antiviral | 0.450 | 0.080 |
| CYP3A4 Inhibitor | 0.320 | 0.150 |
Note: The data in this table is representative and for illustrative purposes only.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. For this compound systems, MD simulations provide valuable insights into the binding stability and conformational changes of the ligand when interacting with its biological target. nih.govmdpi.comrsc.org
In a typical MD simulation study of a pyrrole-carboxamide derivative with its target protein, the following analyses are performed:
Root Mean Square Deviation (RMSD): The RMSD of the protein-ligand complex is monitored throughout the simulation to assess its stability. A stable RMSD suggests that the ligand remains bound in the active site. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are analyzed to identify key interactions that contribute to binding affinity.
Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.
MD simulations of thieno[3,2-b]pyrrole-5-carboxamide derivatives have been used to explore their binding modes and stability within the active site of enzymes like Lysine-specific demethylase 1 (LSD1). nih.govresearchgate.netrsc.orgnih.gov These simulations have revealed crucial amino acid residues involved in the interaction. nih.gov
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | His41, Cys145, Met165, His164, Glu166 | Aryl-aryl, Hydrogen bonds | nih.gov |
| LSD1 | Asn535 | Stabilizing interactions | nih.gov |
| PLK1 | Residue 330 | Maximum fluctuation in loop region | mdpi.com |
Non-Linear Optical (NLO) Properties and Hyper-Polarizability Calculations
Pyrrole-containing compounds have attracted interest for their potential applications in non-linear optics (NLO) due to their extended π-electron systems. nih.gov NLO materials can alter the properties of light and have applications in technologies such as optical switching and data storage. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are used to calculate the NLO properties of molecules like this compound. nih.gov Key parameters that are calculated include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response of a molecule. A high β value is desirable for second-harmonic generation.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
A computational study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide investigated its NLO properties by calculating its polarizability and hyperpolarizability. ijcce.ac.ir Similarly, the NLO properties of pyrrole hydrazones have been studied, showing that structural modifications can significantly influence these properties. nih.gov
| Property | Calculated Value (esu) | Reference |
|---|---|---|
| Polarizability (α) | Value not explicitly stated, but examined | ijcce.ac.ir |
| First Hyperpolarizability (β) | Examined, specific value not stated | ijcce.ac.ir |
| First Hyperpolarizability of Pyrrole Hydrazone (3B) | 48.83 × 10⁻³⁰ | nih.gov |
| First Hyperpolarizability of Pyrrole Hydrazone (3C) | 63.89 × 10⁻³⁰ | nih.gov |
Note: "esu" stands for electrostatic units.
Applications of Pyrrole 1 Carboxamide in Materials Science
Development of Conductive Polymers and Organic Electronic Materials
While pyrrole (B145914) itself is a well-established precursor for conductive polymers, the introduction of a carboxamide group at the N-1 position of the pyrrole ring can influence the electronic properties, processability, and intermolecular interactions of the resulting materials. These modifications are being explored for their potential to enhance the performance of organic electronic devices.
Pyrrole-containing materials are investigated as electron-donating components in the active layer of organic solar cells due to their electron-rich nature. researchgate.net The performance of these devices is highly dependent on the molecular structure of the materials, which influences factors like light absorption, energy levels, and charge transport. nih.gov
Recent research has explored the use of various pyrrole derivatives to create efficient and stable organic solar cells. For instance, a non-fused acceptor based on a 1-(2-butyloctyl)-1H-pyrrole unit has been synthesized for use in tandem OPVs, achieving a power conversion efficiency of 19.4%. nih.gov While direct applications of Pyrrole-1-carboxamide in OPVs are not extensively documented, studies on related structures highlight the potential impact of the carboxamide functionality. For example, conjugated polymers containing carboxamide-substituted building blocks have been synthesized and studied for their photovoltaic properties. researchgate.net The introduction of carboxamide groups can lead to intermolecular hydrogen bonding, which in turn affects the conformation and packing of the polymer chains, significantly influencing the device's power conversion efficiency (PCE). researchgate.net In one study, a polymer with intermolecular hydrogen bonds from a carboxamide substituent showed a PCE of 0.1%, whereas a related polymer with intramolecular hydrogen bonds from a carbamate (B1207046) substituent exhibited a much higher PCE of 7.9%. researchgate.net This demonstrates the critical role of the specific placement and type of hydrogen-bonding group.
Additionally, new β-amino-substituted porphyrin derivatives, which are complex pyrrole-containing macrocycles, have been synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov Although these specific derivatives showed low PCE, the research underscores the continuous exploration of pyrrole-based structures in solar cell applications. nih.gov The development of stable materials containing pyrrole units, without compromising their electron-donating properties, remains a key area of research. researchgate.netbohrium.com
Table 1: Performance of OPVs based on Pyrrole-related Materials
| Donor/Acceptor Material | Power Conversion Efficiency (PCE) | Key Structural Feature |
| Polymer with carboxamide substituent | 0.1% | Intermolecular hydrogen bonding researchgate.net |
| Polymer with carbamate substituent | 7.9% | Intramolecular hydrogen bonding researchgate.net |
| GS70 (non-fused pyrrole-based acceptor) based tandem cell | 19.4% | 1-(2-butyloctyl)-1H-pyrrole unit nih.gov |
This table illustrates the impact of the carboxamide group and other pyrrole derivatives on the efficiency of organic photovoltaic devices.
Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics. Pyrrole and its fused-ring derivatives are attractive building blocks for the semiconducting layer in OFETs due to the high electron density and easily modifiable NH group of the pyrrole ring. digitellinc.comdigitellinc.com The performance of these devices is often evaluated based on charge carrier mobility.
Research has shown that organic semiconductors derived from thieno[3,2-b]pyrrole can exhibit excellent OFET characteristics. digitellinc.comdigitellinc.com For instance, a donor-acceptor polymer incorporating a thienopyrrole donor and a diketopyrrolopyrrole acceptor demonstrated a hole mobility of 0.12 cm²/Vs. digitellinc.com Another study on bispyrrolothiophenes reported a mobility of approximately 0.3 cm²/Vs for a derivative linked with benzothiadiazole. nih.gov
While there is limited direct research on this compound in OFETs, studies on related diketopyrrolopyrrole (DPP) based polymers offer insights into the potential role of the amide functionality. DPP-based materials, which contain a pyrrole ring as part of their core structure, are widely used in high-performance OFETs. researchgate.net The introduction of amide groups into polymer backbones can facilitate hydrogen bonding, which can influence the molecular packing and, consequently, the charge transport properties. rsc.org For example, introducing 2,6-pyridine dicarboxamide with non-conjugated alkyl units into a DPP-based polymer backbone led to materials with high hole transfer mobility (1.32 cm²/Vs) and self-healing properties due to hydrogen bonding. rsc.org
The development of n-type organic semiconductors, which transport electrons, still lags behind their p-type (hole-transporting) counterparts in terms of mobility and stability. rsc.org The design of novel pyrrole-based structures, potentially including those with electron-withdrawing carboxamide groups, could contribute to the advancement of n-type and ambipolar OFETs.
Table 2: Charge Carrier Mobility in Pyrrole-based OFETs
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Structural Feature |
| P(DPP-TP) | 0.12 | - | Thienopyrrole donor and diketopyrrolopyrrole acceptor digitellinc.com |
| Bispyrrolothiophene-benzothiadiazole | ~0.3 | - | Bispyrrolothiophene linked with benzothiodiazole nih.gov |
| DPP-based polymer with 2,6-pyridine dicarboxamide | 1.32 | - | Hydrogen bonding from amide groups rsc.org |
| PNDI-DPP | 1.6 x 10⁻³ | 5.7 x 10⁻³ | Naphthalenediimide and diketopyrrolopyrrole units |
This table presents the charge carrier mobilities of various OFETs incorporating pyrrole-containing structures.
Electropolymerization is a versatile technique for creating thin, conductive polymer films on electrode surfaces. The electropolymerization of pyrrole has been extensively studied, but the mechanism can be complex and influenced by various factors such as the solvent, electrolyte, and substituents on the pyrrole ring.
The introduction of a carboxylic acid or carboxamide group onto the pyrrole monomer can affect the electropolymerization process and the properties of the resulting polymer film. For example, carboxylated pyrrole-containing monomers have been synthesized and their electrochemical behavior studied. While some pyrrole-containing compounds were not electroactive, related carbazole-containing monomers with carboxyl groups were successfully electropolymerized to form electroconducting films. digitellinc.com This suggests that the specific molecular structure is crucial for successful electropolymerization.
The general mechanism of pyrrole electropolymerization involves the oxidation of the monomer to form radical cations, which then couple and deprotonate to form the polymer chain. The presence of a substituent on the nitrogen of the pyrrole ring, such as a carboxamide group, would influence the oxidation potential of the monomer and the structure of the resulting polymer. While specific studies on the electropolymerization of this compound are not widely reported, the principles of electropolymerization of N-substituted pyrroles would apply.
Supramolecular Assemblies and Functional Materials
The ability of the pyrrole NH group and the amide functionality in this compound to participate in hydrogen bonding makes it a valuable component in the design of supramolecular assemblies. These assemblies can have applications in sensing, molecular recognition, and the construction of complex functional materials.
The development of artificial receptors for the selective detection of anions is a significant area of research in supramolecular chemistry. Pyrrole-based compounds are frequently used as anion receptors, with the pyrrole NH group acting as a hydrogen bond donor. The inclusion of an amide group, as in pyrrole-carboxamide derivatives, provides an additional hydrogen bonding site, which can enhance the binding affinity and selectivity for certain anions.
For instance, a fluorescent chemosensor for the fluoride (B91410) anion has been developed based on a pyrrole-isoxazole derivative containing a carboxamide linker. bath.ac.ukresearchgate.net This receptor showed high selectivity for fluoride over other anions, with the sensing mechanism involving the deprotonation of the pyrrole-NH group upon binding. bath.ac.ukresearchgate.net In another study, N-nitrophenyl-1H-pyrrole-2-carboxamide derivatives were synthesized and shown to act as colorimetric sensors for fluoride and dihydrogen phosphate (B84403) anions in DMSO. jlu.edu.cn
Furthermore, acyclic receptors based on pyridine-2,6-dicarboxamides linked to pyrrole units have been shown to bind nitrite (B80452) and carboxylate anions with good selectivity. bath.ac.ukresearchgate.net The design of these receptors often involves preorganization to create a binding cavity that is complementary in size and shape to the target anion. Tripodal tris(pyrrolamide) motifs have also been presented as a new scaffold for anion recognition, capable of binding a variety of anions with high affinity. nih.gov
Table 3: Anion Sensing with Pyrrole-Carboxamide Based Receptors
| Receptor | Detected Anion(s) | Sensing Mechanism | Solvent |
| Pyrrole-isoxazole-carboxamide derivative | F⁻ | Deprotonation of pyrrole-NH | CH₃CN |
| N-Nitrophenyl-1H-pyrrole-2-carboxamide | F⁻, H₂PO₄⁻ | Colorimetric change | DMSO |
| Pyridine-2,6-dicarboxamide with pyrrole units | NO₂⁻, carboxylates | Hydrogen bonding | Dichloroethane |
This interactive table summarizes the anion sensing properties of different receptors containing the pyrrole-carboxamide motif.
Calix[n]pyrroles are macrocyclic compounds made up of pyrrole units linked by quaternary carbon atoms. They are known for their ability to bind anions and neutral molecules within their central cavity. The functionalization of the calix[n]pyrrole scaffold with groups such as carboxamides can significantly influence their host-guest chemistry. researchgate.netnih.gov
The introduction of amide groups can provide additional hydrogen bonding sites, leading to stronger and more selective binding of guest molecules. For example, a library of polytopic receptors has been synthesized from meso-aminophenylcalix jlu.edu.cnpyrroles and various acid chlorides, resulting in amide-linked bis- and tris-calix jlu.edu.cnpyrroles. researchgate.net These receptors showed varied affinities and binding modes for different bis-carboxylates and the citrate (B86180) anion, depending on the number of calix jlu.edu.cnpyrrole units and the arrangement of the amide linkers. researchgate.net
Furthermore, acid-functionalized calix jlu.edu.cnpyrrole derivatives have been investigated as fluorescent sensors for amino acids. nih.gov The acidic group facilitates host-guest interactions through hydrogen bonding and improves the solubility of the receptor in aqueous media. nih.gov This highlights the potential for creating highly specific molecular sensors by modifying the calix[n]pyrrole structure. The study of host-guest interactions in these systems is often supported by techniques such as NMR spectroscopy and computational modeling to elucidate the binding modes. researchgate.netnih.gov
Design of Pyrrole-Based Acyclic Molecules for Supramolecular Systems
The design of acyclic molecules capable of forming organized supramolecular structures is a significant area of research in materials science. Pyrrole-carboxamide moieties are particularly valuable in this context due to their ability to participate in specific and directional hydrogen bonding, leading to the self-assembly of complex architectures. These systems often function as receptors for anions, a critical role in various chemical and biological processes.
Acyclic pyrrole-based anion receptors have been designed and synthesized, demonstrating selective binding of various anions. rsc.orgbath.ac.uk These receptors often incorporate the pyrrole-carboxamide unit as a key hydrogen-bond donor. For instance, a series of acyclic receptors based on pyridine-2,6-dicarboxamides linked to pyrrole units have been shown to bind effectively with nitrite and carboxylate anions in solution. rsc.orgbath.ac.uk The selectivity of these receptors can be tuned by modifying the structural framework, such as altering the connectivity of the amide linkage. rsc.org
The fundamental principle behind the anion-binding capability of these acyclic systems lies in the formation of multiple hydrogen bonds between the N-H protons of the pyrrole and amide groups and the negatively charged anion. The pre-organization of the acyclic molecule plays a crucial role in achieving high affinity and selectivity. Even in their free state, these molecules can adopt conformations that create a "binding pocket" or "cleft" suitable for accommodating a specific anion. The introduction of additional functional groups or altering the steric bulk around the binding site can further refine the binding properties.
Detailed research findings on the design of these acyclic systems include:
Role of the Pyrrole N-H Group: The pyrrole N-H group is a crucial component of the binding motif, contributing a significant hydrogen bond to the complexed anion. Its acidity and accessibility can be modulated by substituents on the pyrrole ring.
The table below summarizes key design features and their impact on the performance of acyclic pyrrole-based supramolecular systems.
| Design Feature | Impact on Supramolecular System | Research Finding |
| Acyclic Framework | Provides flexibility for conformational arrangement to bind specific anions. | Allows for the creation of pre-organized binding clefts for anions like nitrite and carboxylates. rsc.orgbath.ac.uk |
| Pyrrole-Carboxamide Moiety | Acts as a primary hydrogen-bond donor for anion recognition. | The N-H groups of both the pyrrole and the amide are essential for effective anion binding. |
| Connectivity of Amide Linkage | Alters the geometry and electronic properties of the binding site, influencing selectivity. | Reversing the amide linkage can switch the receptor's preference for different anions. rsc.org |
| Substituents on the Pyrrole Ring | Modulates the acidity and steric accessibility of the pyrrole N-H group. | Can enhance or reduce the binding affinity for specific anions. |
Sorbent Materials for Analytical Chemistry
In the field of analytical chemistry, there is a constant need for new materials that can selectively extract and preconcentrate target analytes from complex matrices. This compound derivatives, particularly in their polymerized form, have emerged as promising sorbent materials for this purpose.
A notable example is the development of poly(pyrrole-1-carboxylic acid) as a novel sorbent for the solid-phase extraction (SPE) of heavy metals and rare earth elements from aqueous samples. nih.govacs.orgresearchgate.net This material is synthesized by the polymerization of the pyrrole-1-carboxylic acid monomer. nih.govacs.org The resulting polymer possesses a high density of carboxylic acid functional groups, which act as effective chelating sites for metal ions.
The application of poly(pyrrole-1-carboxylic acid) in analytical chemistry involves its use as a stationary phase in SPE cartridges or as a dispersed sorbent in dispersive solid-phase extraction (d-SPE). The mechanism of extraction is typically based on the pH-dependent interaction between the carboxylate groups on the polymer and the metal ions in the sample. At an appropriate pH, the carboxyl groups are deprotonated and can form stable complexes with the metal ions, thus removing them from the solution. The adsorbed metals can then be eluted with an acidic solution, which protonates the carboxyl groups and releases the metal ions for subsequent analysis by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS). nih.govacs.org
Key research findings on the use of poly(pyrrole-1-carboxylic acid) as a sorbent material include:
High Sorption Capacity: The polymer exhibits a high affinity and capacity for a range of metal ions, including heavy metals like lead, cadmium, and chromium, as well as rare earth elements. nih.govacs.org
pH-Dependent Selectivity: The sorption and desorption of metal ions are highly dependent on the pH of the solution, allowing for selective extraction and recovery. nih.govacs.org
Reusability: The sorbent can often be regenerated and reused for multiple extraction cycles without a significant loss in performance.
The table below presents a summary of the performance of poly(pyrrole-1-carboxylic acid) as a sorbent material for the extraction of various metal ions.
| Analyte | Matrix | Method | Key Performance Metrics |
| Heavy Metals (Pb, Cd, Cr) | Water Samples | d-SPE-ICP-MS | High extraction efficiency, low detection limits. nih.govacs.org |
| Rare Earth Elements | Water Samples | d-SPE-ICP-MS | Effective preconcentration and determination from complex matrices. nih.govacs.org |
Molecular Mechanisms of Action of Pyrrole 1 Carboxamide Derivatives on Biological Targets
Enzyme Inhibition Mechanisms
Derivatives of pyrrole-1-carboxamide have been the subject of extensive investigation as inhibitors of several enzymes that are integral to a range of pathological and physiological pathways. The central this compound moiety frequently acts as a foundational scaffold, allowing for the attachment of diverse substituents to foster specific interactions with the active or allosteric sites of a target enzyme. These interactions span from non-covalent forces like hydrogen bonding and hydrophobic contacts to the formation of covalent linkages, resulting in either reversible or irreversible inhibition. The precise inhibitory mechanism is intricately linked to both the chemical architecture of the pyrrole (B145914) derivative and the topographical features of the enzyme's binding pocket.
Xanthine (B1682287) Oxidase Inhibition by Pyrrole Carboxamide Derivatives
Pyrrole carboxamide derivatives have been identified as a significant class of xanthine oxidase inhibitors. nih.gov Xanthine oxidase is a pivotal enzyme in the metabolism of purines, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov An excess production of uric acid can result in conditions such as hyperuricemia and gout. nih.gov
Investigations into newly synthesized substituted pyrrole carboxamide derivatives have shed light on their structure-activity relationships concerning the inhibition of xanthine oxidase. nih.gov Laboratory studies have shown that the inhibitory potency of these compounds is affected by the substituents on the phenyl portion of the carboxamide. nih.gov Specifically, derivatives that either lack a substituent on the phenyl ring or have a single methyl group in the para position have been found to be the most effective inhibitors among a series of related compounds. nih.gov
Computational molecular docking simulations have offered a window into the binding modes of these inhibitors within the active site of xanthine oxidase. nih.gov These in silico analyses indicate that the more potent compounds form distinct binding interactions with key amino acid residues in the enzyme's active site. nih.gov Moreover, the binding energy values calculated from these simulations align well with the experimentally derived IC50 values, lending support to the proposed binding hypotheses. nih.gov
Table 1: Key Structural Features of Pyrrole Carboxamide Derivatives for Xanthine Oxidase Inhibition
| Compound Type | Key Structural Features for Activity |
| Substituted Pyrrole Carboxamides | Unsubstituted or para-methyl substituted phenyl moiety |
This table summarizes the structural characteristics associated with enhanced inhibitory activity against xanthine oxidase based on available research. nih.gov
The catalytic action of xanthine oxidase is dependent on a molybdenum cofactor (Moco). rsc.org Certain drugs inhibit this enzyme through a stepwise process that involves their hydroxylation by the enzyme. nih.gov Although the precise mechanism for pyrrole carboxamides is still being elucidated, current findings suggest a direct interaction with the enzyme's active site. nih.gov
DNA Gyrase Inhibition Mechanisms
DNA gyrase, a type II topoisomerase, is vital for the replication, repair, and recombination of bacterial DNA. nih.gov It induces negative supercoils into DNA in a process that necessitates the hydrolysis of ATP. rsc.org The enzyme is a tetramer made up of two GyrA and two GyrB subunits, with the ATP-binding site residing on the GyrB subunit. rsc.org This makes the GyrB subunit a compelling target for the creation of new antibacterial drugs. nih.gov
A novel class of antibacterial agents known as pyrrolamides has been found to specifically target the GyrB subunit of DNA gyrase. nih.gov The discovery of these compounds was facilitated by a fragment-based lead generation (FBLG) strategy, in which nuclear magnetic resonance (NMR) screening was employed to pinpoint low-molecular-weight fragments that bind to the ATP pocket of GyrB. nih.govnih.gov A pyrrole fragment was identified as a promising candidate, and subsequent refinement through iterative X-ray crystallography and chemical synthesis yielded potent inhibitors with antibacterial properties. nih.govnih.gov
The mode of action of pyrrolamides involves the competitive inhibition of ATP binding to the GyrB subunit, which in turn blocks the enzyme's ATPase function and consequently halts DNA supercoiling. researchgate.net This mechanism has been corroborated by the isolation of spontaneously resistant mutants of Staphylococcus aureus, which exhibited point mutations in the gyrB gene at the pyrrolamide binding site. nih.gov Chemical modifications, such as the dihalogenation of the pyrrole ring, have been demonstrated to boost inhibitory power by augmenting hydrophobic interactions within the active site and reducing the pKa of the pyrrole nitrogen. rsc.orgresearchgate.net For example, the substitution of a 4,5-dibromopyrrole with a 3,4-dichloro-5-methyl-substituted pyrrole led to an increase in activity against E. coli DNA gyrase. rsc.org
Table 3: DNA Gyrase Inhibition by Pyrrole-based Compounds
| Inhibitor Class | Target | Mechanism | Key Structural Features for Potency |
| Pyrrolamides | DNA Gyrase (GyrB subunit) | ATP-competitive inhibition | Dihalogenated pyrrole ring (e.g., 3,4-dichloro-5-methyl) |
| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase | Inhibition of supercoiling activity | Hybrid structures with 1,2,3-triazole and isoxazole (B147169) moieties |
This table details the inhibitory mechanisms and key structural features of pyrrole-based compounds targeting DNA gyrase, as reported in scientific literature. nih.govrsc.orgnih.govresearchgate.netresearchgate.net
Histone Deacetylase (HDAC) Inhibition by Pyrrole-Substituted Hydroxamic Acids
Histone deacetylases (HDACs) are enzymes that have a central function in the regulation of gene expression by catalyzing the removal of acetyl groups from the lysine (B10760008) residues of histones. nih.gov This deacetylation process results in a more compacted chromatin architecture, which typically leads to the suppression of gene transcription. youtube.com The dysregulated activity of HDACs has been implicated in the onset and advancement of cancer, positioning them as a significant target for the development of anticancer therapies. nih.gov
Aroyl-pyrrolyl-hydroxy-amides (APHAs) constitute a class of synthetically derived HDAC inhibitors. nih.gov The design of these molecules is predicated on a standard pharmacophore model for HDAC inhibitors, which includes a zinc-binding group (in this instance, a hydroxamic acid), a linker, and a capping group that interacts with the enzyme's surface. nih.gov In the structure of APHAs, the pyrrole ring is a component of both the linker and the capping group.
The inhibitory mechanism is centered on the hydroxamic acid moiety, which chelates the zinc ion located in the active site of the HDAC enzyme, an interaction that is critical for the enzyme's catalytic function. nih.gov The selectivity of these inhibitors for various classes of HDACs can be fine-tuned through chemical alterations to the capping group. For example, within a series of iso-APHAs, the incorporation of smaller hydrophobic cap groups resulted in enhanced selectivity for class II HDACs, whereas bulkier aromatic substituents favored selectivity for class I HDACs. nih.gov This differential selectivity is thought to arise from distinct binding modes within the active sites of the HDAC isoforms, a hypothesis supported by molecular docking analyses. nih.gov For instance, smaller groups are able to interact with particular residues such as Asn89-Ser90-Ile91 in HD1-A (a class II homolog), while larger groups are more suitably accommodated by the active site of class I HDACs. nih.gov
Table 4: Inhibition of Histone Deacetylases by Aroyl-pyrrolyl-hydroxy-amides
| Inhibitor Class | Target | Mechanism of Action | Basis of Selectivity |
| Aroyl-pyrrolyl-hydroxy-amides (APHAs) and iso-APHAs | Histone Deacetylases (HDACs) | Zinc chelation in the active site by the hydroxamic acid group. | Size of the hydrophobic cap group determines selectivity for HDAC classes (smaller for Class II, bulkier for Class I). |
This table summarizes the mechanism and basis for selectivity of APHA-class HDAC inhibitors based on published research. nih.gov
Reverse Transcriptase Inhibition (e.g., HIV-1)
Reverse transcriptase (RT) is an enzyme that is indispensable for the replication of retroviruses such as the human immunodeficiency virus type 1 (HIV-1). nih.gov RT possesses two primary enzymatic functions: a DNA polymerase activity that synthesizes a DNA strand from an RNA template, and a ribonuclease H (RNase H) activity that breaks down the RNA strand within the RNA-DNA hybrid. nih.gov Although the majority of RT inhibitors are directed at the polymerase domain, the RNase H domain represents another critical, yet less frequently targeted, site for drug intervention. nih.gov
Derivatives of pyrrole have been explored as inhibitors of the RNase H function of HIV-1 RT. nih.govacs.org More specifically, pyrrolyl pyrazoles have been engineered as non-diketo acid (non-DKA) inhibitors. nih.govacs.org The pyrrole nucleus has been determined to be crucial for the effective inhibition of RNase H. acs.org Docking studies have been employed to formulate a hypothesis for the interaction of these compounds with the RNase H catalytic site, and these theoretical models have been substantiated through site-directed mutagenesis experiments. nih.govacs.org Among these compounds, oxyphenylpyrrolyl–pyrazoles demonstrated the highest inhibitory potencies, with some derivatives being active in the low micromolar to submicromolar concentration range. nih.govacs.org
In a separate line of research, pyrrole-copper complexes have also been demonstrated to be potent inhibitors of HIV-1 RT. nih.gov The ability of these compounds to chelate metal ions is thought to be fundamental to their inhibitory mechanism. nih.gov Furthermore, N-substituted pyrrole derivatives have been identified as inhibitors of HIV-1 entry, targeting the gp41 subunit and thereby preventing the fusion of the virus with the host cell. asm.orgresearchgate.net While this does not represent a direct inhibition of reverse transcriptase, it underscores the adaptability of the pyrrole scaffold in the discovery of anti-HIV medications.
Table 5: Pyrrole Derivatives as HIV-1 Inhibitors
| Pyrrole Derivative Class | HIV-1 Target | Mechanism of Action | Key Findings |
| Pyrrolyl Pyrazoles | Reverse Transcriptase (RNase H domain) | Non-DKA inhibition of RNase H activity. | Pyrrole core is essential; oxyphenylpyrrolyl–pyrazoles are most potent. |
| Pyrrole-Copper Complexes | Reverse Transcriptase | Inhibition of RT activity. | Metal chelation is a key inhibitory strategy. |
| N-Substituted Pyrroles | gp41 | Inhibition of HIV-1 entry/fusion. | Carboxyl group plays an important role in antiviral activity. |
This table provides an overview of the different ways pyrrole derivatives inhibit HIV-1, targeting various viral components and processes, as supported by scientific research. nih.govacs.orgnih.govasm.orgresearchgate.net
DNA Polymerase and Protein Kinase Modulation
Derivatives of this compound have also been found to affect the activity of DNA polymerases and protein kinases, which are enzymes that play central roles in cellular functions such as DNA replication and signal transduction, respectively. nih.govmdpi.com
DNA Polymerase Inhibition: While there is limited research specifically on this compound as a direct inhibitor of DNA polymerase, the wider class of pyrrole derivatives has been investigated. DNA polymerase I (Pol I) and its related enzymes are involved in the processes of DNA replication and repair. mdpi.com The polymerase domain of these enzymes is characterized by a "right hand" structure, comprising "thumb," "fingers," and "palm" subdomains. mdpi.com Inhibition can take place through mechanisms that are similar to those of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 RT. mdpi.com
Protein Kinase Modulation: Pyrrole-2-carboxamides have been pinpointed as inhibitors of p38α mitogen-activated protein (MAP) kinase, a crucial enzyme in cellular reactions to stress and inflammation. nih.gov The discovery of these inhibitors was made through virtual screening, and their subsequent development included evaluations of their activity, selectivity, and other properties relevant to drug development. nih.gov
In a separate investigation, pyrazole (B372694) carboxamides, which have structural resemblances to pyrrole carboxamides, were synthesized and evaluated against a variety of protein kinases, including CK2, AKT1, PKA, PKCα, and SAPK2α (p38). nih.gov The synthetic approach permitted the diversification of the appendages on the pyrazole framework to enhance kinase inhibition. nih.gov Certain of these analogs showed the capacity to induce cell cycle arrest in cancer cells, underscoring their potential as anticancer agents. nih.gov More recently, derivatives of pyrrolopyrazine carboxamide have been formulated as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), which are recognized as drivers of oncogenesis. nih.gov
Table 6: Modulation of Kinases and Polymerases by Pyrrole Derivatives
| Derivative Class | Target Enzyme(s) | Mechanism/Finding |
| Pyrrole-2-carboxamides | p38α MAP Kinase | Discovered through virtual screening as inhibitors. |
| Pyrazole Carboxamides | CK2, AKT1, PKA, PKCα, SAPK2α (p38) | Inhibition of kinase activity, leading to cell cycle arrest in cancer cells. |
| Pyrrolopyrazine Carboxamides | FGFR2/3 | Potent and selective inhibition, overcoming some resistance mutations. |
This table summarizes the findings on the modulation of various kinases and polymerases by different classes of pyrrole derivatives, based on published studies. nih.govnih.govnih.gov
Receptor Binding and Modulation
Interaction with Dopamine (B1211576) D2-like Receptors
This compound derivatives have been investigated for their interaction with dopamine D2-like receptors, which are crucial targets for antipsychotic medications. A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogs of known dopamine D2-like antagonists. nih.gov In radioligand binding assays, these compounds were evaluated for their ability to displace a known D2 antagonist, [3H]YM-09151-2, from its binding site. nih.gov
Notably, a compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety within the 5-phenyl-pyrrole-3-carboxamide structure, along with its 2-chloro analog, demonstrated affinity for D2-like receptors in the low micromolar range. nih.gov However, the introduction of other substituents like fluorine, nitro, or methyl groups at the 4-position of the phenyl ring resulted in a decrease in binding affinity. nih.gov This suggests that the nature and position of substituents on the phenyl ring play a significant role in the interaction with the D2 receptor.
Further structure-activity relationship (SAR) studies on conformationally restricted analogs, specifically 4,5-dihydro-1H-benzo[g]indole-3-carboxamides, provided additional insights. Among these, N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide (2a) exhibited the highest affinity, with an IC50 value of 160 nM. nih.gov Replacing the N-(1-ethyl-2-pyrrolidinyl)methyl side chain with other groups, such as 2-(N,N-diethylamino)ethyl or 1-benzyl-4-piperidinyl, led to a reduction in affinity for the D2-like receptor, while other tested compounds in this series showed no significant binding. nih.gov These findings underscore the importance of the side chain's structure in achieving potent D2 receptor binding. The crystal structure of the dopamine D3 receptor, a member of the D2-like family, has been instrumental in designing bitopic ligands that can interact with both the primary and secondary binding pockets of the receptor. nih.govresearchgate.net
Table 1: Binding Affinities of this compound Derivatives for Dopamine D2-like Receptors
| Compound | Description | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| 1a | 5-phenyl-pyrrole-3-carboxamide with a 1-ethyl-2-methyl-pyrrolidine moiety | Low micromolar range | nih.gov |
| 1f | 2-chloro analog of 1a | Low micromolar range | nih.gov |
| 2a | N3-[(1-ethyltetrahydro-1H-2-pyrrolyl)methyl]-4,5-dihydro-1H-benzo[g]indole-3-carboxamide | 160 nM | nih.gov |
| 2b | Analog of 2a with a 2-(N,N-diethylamino)ethyl side chain | Decreased affinity | nih.gov |
| 2d | Analog of 2a with a 1-benzyl-4-piperidinyl group | Decreased affinity | nih.gov |
Modulation of Ryanodine (B192298) Receptors (RyRs)
Pyrrole-2-carboxamides have emerged as a novel class of activators for insect ryanodine receptors (RyRs), which are intracellular calcium channels vital for muscle contraction. nih.gov These receptors are the established target for diamide (B1670390) insecticides. nih.gov Through target-based screening, pyrrole-2-carboxamides were identified as potent RyR activators, with some analogs demonstrating potency comparable to commercial diamide insecticides when tested against the RyR of the fruit fly, Drosophila melanogaster. nih.gov
The mechanism of action appears to be linked to the same binding domain as diamide insecticides. This is supported by the observation that a specific point mutation (G4946E) in the RyR gene, known to confer resistance to diamides in various lepidopteran species, also leads to significantly reduced sensitivity to pyrrole-2-carboxamides. nih.gov Radioligand binding studies further corroborate the shared binding site between anthranilic diamides and these pyrrole-2-carboxamides. nih.gov
Interestingly, despite their high potency at the receptor level, the whole-insect insecticidal activity of pyrrole-2-carboxamides was found to be poor. nih.gov This discrepancy is thought to be due to factors such as differential selectivity among RyRs from different insect species and rapid metabolic detoxification of the compounds within the insects. nih.gov The pyrrole moiety itself is a critical factor in the binding of ryanodine and its analogs, dictating the orientation of the ligand within the receptor's binding site. nih.gov
Table 2: Activity of Pyrrole-2-carboxamides on Ryanodine Receptors
| Compound Class | Target | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamides | Insect Ryanodine Receptors (RyRs) | Activator | Potency comparable to commercial diamides against Drosophila melanogaster RyR. nih.gov | nih.gov |
| Pyrrole-2-carboxamides | G4946E mutant Insect RyRs | Greatly reduced sensitivity | Shared binding domain with diamide insecticides. nih.gov | nih.gov |
Nucleic Acid Recognition and Binding
DNA Minor Groove Binding by Pyrrolamides (e.g., Distamycin A Analogs)
Pyrrolamides, such as the natural product Distamycin A, are a well-characterized class of molecules that bind to the minor groove of DNA. wikipedia.orgpnas.org These compounds typically exhibit a preference for AT-rich sequences. wikipedia.orgacs.org The binding of Distamycin A and its analogs involves the formation of noncovalent complexes within the DNA minor groove, a process driven by a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. pnas.orgnih.gov The concave shape, aromatic rings, cationic nature, and hydrogen bonding capability of these molecules are key features for effective minor groove binding. nih.gov
The binding process can be complex, with evidence suggesting that the ligand can induce conformational changes in the DNA. nih.gov For instance, the binding of a Distamycin A analog has been shown to cause transitions of the DNA B-form into two different perturbed states, leading to both positive and negative cooperative binding effects depending on the level of ligand saturation. nih.gov The interaction is also influenced by the ionic strength of the medium; high ionic strength can restrain the unfolded binding mode by neutralizing the phosphate (B84403) groups in the DNA backbone, which in turn narrows the minor groove. nih.gov
Two-dimensional NMR studies have provided detailed structural insights into these interactions, revealing that two Distamycin A molecules can bind simultaneously in the minor groove of a central A-T rich segment of a DNA duplex. pnas.org This 2:1 binding mode requires an expansion of the minor groove to accommodate both drug molecules. pnas.org
Targeting Hybrid Nucleic Acid Structures (e.g., Quadruplex-Duplex Hybrids in PIM1 Sequences)
Beyond the canonical double helix, pyrrole-imidazole carboxamides have been explored for their ability to target more complex nucleic acid structures, such as quadruplex-duplex hybrids (QDHs). acs.org These structures, which consist of a G-quadruplex and a duplex motif in close proximity, are found in biologically important regions of the genome, such as the promoter region of the PIM1 oncogene. acs.orgnih.govnih.gov The PIM1 gene is a coactivator of the MYC oncogene, which is overexpressed in many human cancers. acs.org
The unique interface between the quadruplex and duplex elements in a QDH presents a novel target for ligand binding. nih.gov Pyrrole-imidazole polyamides (PIPs) are particularly well-suited for this purpose as they can be designed to selectively recognize specific Watson-Crick base pair sequences in the minor groove of the duplex portion of the hybrid structure. nih.gov Molecular modeling and biophysical experiments have been used to screen anthraquinone-conjugated oligopyrrole, oligoimidazole, and pyrrole-imidazole derivatives for their binding to QDHs in PIM1 sequences. acs.org These studies aim to develop small molecules that can selectively bind to these structures and thereby modulate the expression of the PIM1 gene, offering a potential therapeutic strategy for cancers where PIM1 is overexpressed. acs.orgnih.gov The structural information from these studies provides a basis for the rational design of ligands that can specifically target these unique nucleic acid conformations. acs.orgnih.govnih.gov
Structure Activity Relationship Sar Studies of Pyrrole 1 Carboxamide Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of pyrrole-1-carboxamide derivatives is highly sensitive to the placement and chemical nature of substituents on both the pyrrole (B145914) ring and its associated moieties. nih.gov Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Research into inhibitors of the enzyme S-nitrosoglutathione reductase (GSNOR) revealed that modifications to the N-phenyl carboxamide portion of pyrrole-based compounds significantly impact inhibitory potency. epa.gov Similarly, in the context of anti-tuberculosis drug discovery targeting the Mycobacterial Membrane Protein Large 3 (MmpL3), the attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to substantially improve activity. nih.govacs.org For instance, compounds bearing a fluorophenyl group demonstrated better anti-TB activity than those with a chlorophenyl group. nih.gov The position of these substituents is also critical; derivatives with a 4-pyridyl group or a phenyl ring with a 4-substituent showed good metabolic stability. nih.gov
In the development of inhibitors for the ERK5 kinase, the introduction of small, lipophilic substituents at the 3-position of a benzoyl group attached to the pyrrole led to enhanced inhibition. nih.gov The nature of the substituent on the pyrrole ring itself is also a key determinant of activity. Replacing the pyrrole hydrogen with a methyl group in a series of MmpL3 inhibitors caused a roughly 50-fold decrease in activity. nih.govacs.org This suggests that the N-H proton of the pyrrole may be involved in crucial hydrogen bonding interactions within the target's active site. nih.gov Furthermore, attaching bulky substituents to the carboxamide functional group was also shown to greatly enhance anti-TB activity. nih.govacs.org
The following table summarizes key findings on how substituent modifications affect the biological activity of this compound derivatives.
| Compound Series | Scaffold Modification | Effect on Biological Activity | Target |
| Pyrrole-2-carboxamides | Attaching phenyl/pyridyl groups with electron-withdrawing substituents to the pyrrole ring. nih.gov | Greatly improved anti-TB activity. nih.gov | MmpL3 |
| Pyrrole-2-carboxamides | Replacing a chlorophenyl group with a fluorophenyl group. nih.gov | Better anti-TB activity. nih.gov | MmpL3 |
| Pyrrole-2-carboxamides | Replacing pyrrole N-H with an N-methyl group. nih.govacs.org | ~50-fold reduction in activity. nih.govacs.org | MmpL3 |
| Pyrrole-2-carboxamides | Attaching bulky substituents to the carboxamide group. nih.gov | Greatly improved anti-TB activity. nih.gov | MmpL3 |
| Benzoyl-pyrrole carboxamides | Introduction of small lipophilic substituents at the 3-position of the benzoyl group. nih.gov | Improved inhibition. nih.gov | ERK5 |
Dihalogenation Effects on Pyrrole Heterocycle for Enhanced Activity
The introduction of halogen atoms, particularly dihalogenation, on the pyrrole heterocycle is a powerful strategy for enhancing the biological activity of this compound derivatives. Halogens, as electron-withdrawing groups, can modulate the electronic properties of the pyrrole ring and increase hydrophobicity, leading to improved interactions with biological targets. nih.gov
In studies of pyrrolamides as potential antibacterial agents, the presence of two chlorine atoms on the pyrrole ring was found to increase hydrophobic interactions within the adenine (B156593) pocket of the target enzyme. nih.gov This modification also lowers the pKa of the pyrrole's nitrogen proton, potentially strengthening hydrogen bond donation. nih.gov A prime example is a 3,4-dichloropyrrole derivative, which demonstrated superior in vitro potency against Staphylococcus aureus compared to its methyl-substituted or unsubstituted counterparts. nih.gov The 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl moiety has been identified as a key component in highly active compounds. nih.gov
Further evidence for the benefit of dihalogenation comes from a series of DNA gyrase inhibitors, where a compound featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl structure was identified as a potent inhibitor of the enzyme and showed significant activity against Mycobacterium tuberculosis. nih.gov Conversely, research on streptopyrroles indicated that monochloride-substituted derivatives exhibited more significant antibacterial activity than dichloride-substituted ones, suggesting that the inclusion of multiple electron-withdrawing halogen atoms could, in some cases, lower the bioactivity of the electron-rich pyrrole system. nih.gov
The table below highlights the impact of dihalogenation on the activity of specific pyrrole derivatives.
| Compound/Derivative | Halogenation Pattern | Observed Activity | Target/Organism |
| Pyrrolamide derivative | 3,4-dichloro-5-methyl-1H-pyrrole | Potent in vitro activity (IC50 0.03 μM, MIC 4 μg/mL). nih.gov | Staphylococcus aureus |
| Pyrrolamide derivative | 5-methyl-1H-pyrrole | Weaker activity (IC50 7 μM, MIC >64 μg/mL). nih.gov | Staphylococcus aureus |
| Thiazole derivative | 3-bromo-4-chloro-5-methyl-1H-pyrrole | Potent DNA gyrase inhibition (IC50 < 5 nM) and anti-tuberculosis activity (MIC 0.03 μg/mL). nih.gov | DNA Gyrase / M. tuberculosis |
Structural Determinants for Selective Biological Target Interactions
In the pursuit of ERK5 kinase inhibitors, a pyrazole (B372694) amide derivative of a pyrrole carboxamide was found to be highly selective. nih.gov It showed potent inhibition of ERK5 while having significantly reduced activity against the closely related MAP3K, p38, and no inhibitory activity against ERK1, ERK2, and JNK kinases. nih.gov This selectivity is attributed to the specific interactions the molecule makes within the ATP-binding site of ERK5. nih.gov
For multi-target agents, such as those designed for Alzheimer's disease, selectivity between enzyme isoforms is crucial. The active site of monoamine oxidase B (MAO-B) is larger than that of MAO-A, and researchers have exploited this by designing bulky pyrrole-based molecules that selectively inhibit MAO-B. mdpi.com A pyrrole-based hydrazide was identified as a potent and selective dual inhibitor of MAO-B and acetylcholinesterase (AChE), with its selectivity for MAO-B rationalized by its bulkier structure. mdpi.compensoft.net
The design of MmpL3 inhibitors for tuberculosis treatment also highlights the importance of structural determinants for selectivity. A designed pyrrole-2-carboxamide scaffold was shown to fit well within a pharmacophore model based on the MmpL3 crystal structure, with a 2,4-dichlorophenyl group occupying a specific pocket (S3), the pyrrole-2-carboxamide in another (S4), and a cyclohexyl group in a third (S5). nih.govacs.org This precise fit is fundamental to its potent and selective inhibition of MmpL3. nih.gov
The following table provides examples of structural features that determine selective biological interactions.
| Compound Class | Structural Feature | Selective Target | Non-favored/Inactive Target(s) |
| Pyrazole amide of pyrrole carboxamide nih.gov | Specific pyrazole amide moiety | ERK5 | p38, ERK1/2, JNKs nih.gov |
| Pyrrole-based hydrazide mdpi.com | Bulky molecular structure | MAO-B | MAO-A mdpi.com |
| Pyrrole-2-carboxamide nih.govacs.org | 2,4-dichlorophenyl, pyrrole-2-carboxamide, and cyclohexyl groups positioned for specific pocket binding. nih.govacs.org | MmpL3 | - |
Impact of Linker Length and Capping Group Modifications on Molecular Efficacy
In the development of ERK5 inhibitors, researchers explored the structure-activity relationships of the amide substituent by introducing different spacers between a heteroaromatic ring and an aliphatic ring. nih.gov Linkers composed of an amine, a methylene (B1212753) group, or an ether all resulted in potent inhibitors, indicating some flexibility in the type of linker tolerated for maintaining low nanomolar inhibition. nih.gov This strategy was employed to optimize pharmacokinetic properties like microsomal clearance while preserving potency. nih.gov
Capping groups are critical for interactions at the entrance of a biological target's active site. nih.gov In the design of histone deacetylase (HDAC) inhibitors, various strategies have been used to modify the capping group to increase hydrophobic interactions and confer specific recognition. nih.gov These strategies include using polycycles or adding multiple substituents to an aromatic ring. nih.gov Heterocycles, including pyrrole itself, have been successfully incorporated as hydrophobic capping groups to enhance binding affinity. nih.gov The introduction of a basic center in the capping group of some pyrrole carboxamide ERK5 inhibitors led to nanomolar potency, though it also presented challenges with oral bioavailability. nih.gov
The table below details how modifications to linkers and capping groups influence molecular properties.
| Compound Series | Modification | Purpose/Effect | Target |
| Pyrrole carboxamide nih.gov | Introduction of amine, methylene, or ether linkers. nih.gov | Retained potent inhibition while improving microsomal clearance. nih.gov | ERK5 |
| Pyrrole carboxamide nih.gov | Appending a basic center to the heteroaromatic amide substituent (capping group). nih.gov | Achieved nanomolar inhibition. nih.gov | ERK5 |
| General HDAC Inhibitors nih.gov | Inclusion of heterocycles like pyrrole as a capping group. nih.gov | Provides hydrophobic characteristics for specific recognition at the active site entrance. nih.gov | HDAC |
Advanced Spectroscopic and Analytical Characterization in Pyrrole 1 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, NOESY1D, gHSQC, gHMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like pyrrole-1-carboxamide. omicsonline.orgslideshare.net It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H-NMR and ¹³C-NMR: One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in characterization. The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). The ¹³C-NMR spectrum provides analogous information for the carbon skeleton. In studies of related pyrrole-2-carboxamide derivatives, all proton and carbon signals were successfully assigned using these fundamental techniques. nih.govnih.gov
2D NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments are crucial for definitive assignments.
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, which helps in determining the molecule's preferred conformation and stereochemistry.
The concerted application of 1D and 2D NMR experiments, including gs-HMQC and gs-HMBC, has been successfully used to completely assign the resonances and confirm the conformations of various substituted 5-phenyl-1H-pyrrole-2-carboxamides. nih.gov
| Technique | Atom/Correlation | Expected Chemical Shift (δ, ppm) / Observation | Purpose |
|---|---|---|---|
| ¹H-NMR | H2/H5 (α-protons) | ~6.9 - 7.2 | Identifies protons adjacent to the ring nitrogen. |
| ¹H-NMR | H3/H4 (β-protons) | ~6.1 - 6.3 | Identifies the other two ring protons. |
| ¹H-NMR | -NH₂ | ~5.0 - 7.0 (broad) | Identifies the amide protons. |
| ¹³C-NMR | C=O | ~150 - 160 | Identifies the amide carbonyl carbon. |
| ¹³C-NMR | C2/C5 (α-carbons) | ~120 - 125 | Identifies carbons adjacent to the ring nitrogen. |
| ¹³C-NMR | C3/C4 (β-carbons) | ~110 - 115 | Identifies the other two ring carbons. |
| gHSQC | C2-H2, C3-H3, etc. | Cross-peaks observed | Correlates each ring carbon to its attached proton. |
| gHMBC | C=O to H2/H5 | Cross-peaks observed | Confirms connectivity of the carboxamide group to the pyrrole (B145914) ring. |
Note: The chemical shifts are illustrative and based on typical values for pyrrole and amide moieties. Actual values would be determined experimentally.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com
For this compound, FTIR is used to confirm the presence of the key N-H and carbonyl (C=O) bonds of the amide group, as well as the characteristic vibrations of the pyrrole ring. The exact position of these absorption bands can be sensitive to the molecule's environment, such as the solvent used or its physical state (solid vs. solution), due to effects like hydrogen bonding.
In a detailed study of the closely related isomer, pyrrole-2-carboxamide, the carbonyl stretching vibration (ν(C=O)) was particularly informative. researchgate.net In a DMSO solution, two distinct C=O bands were observed at 1689 cm⁻¹ and 1667 cm⁻¹, indicating the presence of a mixture of rotational isomers (s-cis and s-trans). researchgate.net In a solid KBr pellet, these bands shifted to a single peak at 1644 cm⁻¹, highlighting the influence of intermolecular hydrogen bonding in the solid state. researchgate.net Similar detailed analyses can be applied to this compound to understand its conformational and intermolecular interactions. Studies on pyrrole-2-carboxaldehyde also emphasize the utility of IR in analyzing N-H and C=O stretching to understand dimerization and hydrogen bonding patterns. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Amide N-H | Stretching | 3150 - 3500 | Confirms the presence of the amide N-H bond. |
| Amide C=O | Stretching | 1640 - 1690 | Confirms the carbonyl group; position sensitive to conformation and H-bonding. researchgate.net |
| Pyrrole C-H | Stretching | ~3100 | Indicates aromatic C-H bonds of the pyrrole ring. |
| Pyrrole Ring | C=C & C-N Stretching | 1400 - 1600 | Characteristic "fingerprint" vibrations of the pyrrole ring structure. |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Weight and Purity Assessment
Mass Spectrometry (MS) is a cornerstone of analytical chemistry that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide information about its elemental composition and structure. For this compound (C₅H₆N₂O), the exact monoisotopic mass is 110.048012819 Da, a value that can be precisely confirmed using high-resolution mass spectrometry (HRMS). nih.govacs.org
When coupled with Liquid Chromatography (LC), the resulting LC-MS technique becomes a powerful tool for both qualitative and quantitative analysis. mdpi.com LC separates the target compound from impurities, starting materials, and byproducts, allowing for a robust assessment of its purity based on the relative area of the chromatographic peaks.
LC-MS/MS, which involves tandem mass spectrometry, provides even greater sensitivity and specificity. This technique is essential for quantitative studies, such as measuring the concentration of a compound in complex biological matrices. Validated LC-MS/MS methods have been developed for various pyrrole derivatives to support pharmacokinetic and metabolism studies. nih.govmdpi.com These methods often use Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, creating a highly specific signal for quantification. For instance, a validated LC-MS/MS method for a novel pyrrolomycin analogue demonstrated linearity over a concentration range of 0.2–500 ng/mL with high precision and accuracy. mdpi.com
| Parameter | Value | Source/Technique | Purpose |
|---|---|---|---|
| Molecular Formula | C₅H₆N₂O | - | Defines the elemental composition. |
| Molecular Weight | 110.11 g/mol | Calculated | Average molecular weight. |
| Monoisotopic Mass | 110.04801 Da | HRMS | Precise mass for identity confirmation. nih.gov |
| Purity Assessment | e.g., >98% | LC-MS (Peak Area) | Quantifies the purity of the synthesized compound. |
| Quantification | ng/mL to µg/mL range | LC-MS/MS (MRM) | Enables sensitive measurement in biological samples. mdpi.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.
The primary chromophore in this compound is the pyrrole ring. Pyrrole itself exhibits a strong absorption band in the UV region, which is attributed to a high-energy π → π* electronic transition. researchgate.net The attachment of the carboxamide group to the pyrrole nitrogen acts as an auxochrome that can modulate the electronic structure, potentially causing a shift in the absorption maximum (λmax) and its intensity (molar absorptivity, ε). Theoretical calculations on related porphyrin systems, which are built from pyrrole units, confirm that the strong absorptions in the visible region arise from π→π* transitions. nih.gov By analyzing the UV-Vis spectrum, researchers can gain insight into the conjugation and electronic properties of this compound and its derivatives.
| Chromophore | Electronic Transition | Expected λmax Region | Description |
|---|---|---|---|
| Pyrrole Ring | π → π | ~200 - 280 nm | High-energy transition within the aromatic π-system. researchgate.net |
| Carbonyl Group | n → π | >280 nm | Lower-energy, often weaker, transition involving non-bonding electrons on the oxygen. |
Fluorescence Spectroscopy for Molecular Recognition and Sensing Studies
Fluorescence spectroscopy is a highly sensitive technique that detects the light emitted from a molecule (a fluorophore) after it has absorbed light. While this compound itself is not expected to be strongly fluorescent, the pyrrole scaffold is a common component in the design of fluorescent probes for molecular recognition and sensing.
The pyrrole N-H group is a well-known hydrogen bond donor, making it an excellent binding site for anions. mdpi.com Researchers have incorporated pyrrole and azopyrrole units into macrocyclic structures to create receptors that can selectively recognize ions like fluoride (B91410). mdpi.com The binding event can be signaled by a change in color (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing).
Furthermore, studies on related dipyrrole systems demonstrate how factors like solvent polarity and hydrogen bonding can manipulate the excited-state potential energy surface, thereby influencing the fluorescence properties. nih.gov This principle is exploited to design "smart" probes that might be non-fluorescent initially but become highly fluorescent upon reacting with a specific target molecule, a concept used in bioorthogonal chemistry. mdpi.com
| Application Area | Principle | Example System | Reference |
|---|---|---|---|
| Anion Sensing | Binding of an anion to the pyrrole N-H group modulates fluorescence. | Macrocyclic Azopyrrole | mdpi.com |
| Environmental Probing | Solvent polarity and H-bonding alter the excited state and emission spectrum. | Dipyrrinone (DPN) | nih.gov |
| Bioorthogonal Labeling | A non-fluorescent probe becomes fluorescent after a "click" reaction with a biomolecule. | Aminopyridine Probes | mdpi.com |
Electrochemical and Surface Plasmon Resonance (SPR) Techniques for Surface Characterization
Electrochemical methods and Surface Plasmon Resonance (SPR) are powerful surface-sensitive techniques used to characterize thin films and molecular interactions at interfaces.
Surface Plasmon Resonance (SPR) is a label-free optical technique that detects changes in the refractive index at the surface of a thin metal film, typically gold. nih.gov This allows for the real-time monitoring of binding events between a molecule immobilized on the surface (ligand) and a molecule in solution (analyte).
Electrochemical Techniques , such as cyclic voltammetry, study the redox properties (oxidation and reduction) of molecules. When combined with SPR, the resulting technique, EC-SPR, offers a powerful way to correlate electrochemical events with changes in mass or film thickness at the surface. nih.gov
These methods are particularly relevant for studying the electropolymerization of pyrrole derivatives to form conductive polypyrrole films. EC-SPR can be used to monitor the film's growth in real-time and to characterize the doping/dedoping processes that are central to its conductivity. nih.gov Such techniques are critical for developing pyrrole-based sensors, modified electrodes, and other materials where surface properties are paramount.
Role of Pyrrole 1 Carboxamide in Catalysis
Pyrrole-Based Compounds as Ligands in Transition Metal Catalysis
The pyrrole (B145914) nucleus, with its electron-rich π-system and the nitrogen atom's lone pair of electrons, provides a versatile scaffold for the design of ligands for transition metal catalysis. The introduction of a carboxamide group at the N-1 position, as seen in pyrrole-1-carboxamide, further enhances its coordination capabilities and allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. These tailored ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and ultimately directing the course of a catalytic reaction.
One notable example involves the use of pyrrole-2-carboxylic acid, a close structural relative of this compound, as an effective ligand in copper-catalyzed reactions. Specifically, it has been successfully employed in the mono-arylation of anilines with aryl iodides and bromides nih.gov. In these reactions, the pyrrole-based ligand facilitates the cross-coupling process, enabling the formation of diaryl amines, which are important structural motifs in pharmaceuticals and materials science nih.gov. The ability of the pyrrole moiety to coordinate with the copper catalyst is critical for the efficiency of this transformation.
Furthermore, researchers have synthesized and investigated various new pyrrole-based ligands for first-row transition metal complexes, such as those of copper(II) and nickel(II) researchgate.net. These studies aim to develop catalysts for important processes like water oxidation, drawing inspiration from natural systems like Photosystem II researchgate.net. The design of these ligands often incorporates the pyrrole core to create specific coordination environments around the metal ion, thereby influencing the catalytic activity. While not always explicitly this compound, the principles of using the pyrrole scaffold to create effective ligands are directly applicable.
The versatility of the pyrrole framework allows for the synthesis of a wide array of ligands with varying denticity and electronic properties. For instance, tridentate pyrrole-based ligands have been synthesized and complexed with copper(II) and nickel(II) researchgate.net. The resulting metal complexes are then studied for their catalytic potential in various transformations. The ability to modify the substituents on the pyrrole ring, including the potential for a carboxamide group at the N-1 position, offers a powerful tool for ligand design in transition metal catalysis.
Application of this compound Derivatives in Organic Synthesis Catalysis
Beyond their role as ligands, derivatives of this compound are also finding direct applications as catalysts or key components in catalytic systems for organic synthesis. The inherent reactivity of the pyrrole ring, combined with the functional handle provided by the carboxamide group, allows for their participation in a variety of catalytic cycles.
Recent research has demonstrated non-traditional approaches to the synthesis of pyrrole carboxamides themselves, utilizing catalytic amounts of reagents like n-butylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as oxidants rsc.orgnih.gov. These methods provide operationally simple and efficient access to a range of primary, secondary, and tertiary pyrrole carboxamides under mild conditions rsc.orgnih.gov. While these examples focus on the synthesis of the compounds, the catalytic principles involved highlight the potential for these molecules to participate in and influence other chemical reactions.
The broader class of pyrrole derivatives is widely utilized in various catalytic reactions. For instance, transition metal-catalyzed reactions are employed for the synthesis of polysubstituted pyrroles, which are valuable building blocks in medicinal chemistry and materials science. Palladium-catalyzed aerobic [4+1] annulation reactions represent one such strategy to construct the pyrrole ring system. Similarly, catalysts based on zinc and rhodium have been used for the synthesis of pyrroles from dienyl azides organic-chemistry.org.
Moreover, the synthesis of N-substituted pyrroles can be achieved through various catalytic methods, including the Paal-Knorr reaction catalyzed by iron(III) chloride or the use of heterogeneous catalysts like H form zeolite Y semanticscholar.orgorganic-chemistry.org. These catalytic routes underscore the importance of the pyrrole core in synthetic chemistry and open avenues for the application of functionalized pyrroles, such as this compound derivatives, in catalyzing other organic transformations.
Q & A
Q. What are the standard synthetic routes for Pyrrole-1-carboxamide, and how can reaction conditions be optimized for reproducibility?
this compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrrole derivatives and carboxamide precursors. Key factors for optimization include solvent polarity (e.g., DMF vs. THF), temperature control (40–80°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). To ensure reproducibility, use Design of Experiments (DoE) to systematically vary parameters like stoichiometry, reaction time, and pH. Characterize intermediates via NMR and LC-MS to validate reaction pathways .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : Use - and -NMR to confirm the pyrrole ring structure and carboxamide substituents. Pay attention to chemical shifts for NH protons (~10–12 ppm) and carbonyl carbons (~160–170 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to confirm molecular geometry. For example, C–H···π interactions in derivatives like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide stabilize crystal lattices .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (error < 5 ppm).
Q. How do researchers evaluate the biological activity of this compound derivatives?
Common assays include:
- Enzyme inhibition studies : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines.
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify ligand-receptor interactions. Normalize data against controls (e.g., DMSO vehicle) and report p-values for significance .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell line heterogeneity). To address this:
- Perform meta-analyses of published IC values, noting differences in experimental protocols.
- Use structure-activity relationship (SAR) models to identify substituents (e.g., electron-withdrawing groups) that enhance specificity.
- Validate findings via orthogonal assays (e.g., compare enzymatic inhibition with cellular uptake data) .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Molecular docking : Simulate ligand binding to target proteins (e.g., using AutoDock Vina) to prioritize derivatives with favorable binding energies.
- Quantum mechanical (QM) calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Assess thermodynamic stability of ligand-protein complexes over 100-ns trajectories. Cross-validate with experimental kinetics data .
Q. What electrochemical techniques are suitable for quantifying this compound in biological matrices?
Voltammetric methods using modified electrodes achieve high sensitivity:
- Carbon paste electrodes (CPEs) : Functionalize with molecularly imprinted polymers (MIPs) for selective detection.
- Linear range : 5 × 10–1.25 × 10 mol L with LODs as low as 1 × 10 mol L.
- Interference studies : Test common biomolecules (e.g., ascorbic acid) to confirm specificity .
Methodological Frameworks
How to formulate a FINER-compliant research question for this compound studies?
Apply the FINER criteria :
- Feasible : Ensure access to synthetic precursors and analytical tools (e.g., XRD).
- Interesting : Address gaps (e.g., unclear SAR trends in antidiabetic analogs).
- Novel : Explore understudied applications (e.g., antiviral activity).
- Ethical : Adhere to safety protocols for handling reactive intermediates.
- Relevant : Align with funding priorities (e.g., antimicrobial resistance) .
Q. What iterative approaches refine research questions during data collection?
- Preliminary data analysis : Use early results to narrow focus (e.g., prioritize derivatives with >70% enzyme inhibition).
- Peer debriefing : Discuss contradictions with collaborators to adjust hypotheses.
- Triangulation : Combine experimental, computational, and literature data to resolve ambiguities .
Data Presentation Guidelines
Q. How to structure a research manuscript on this compound derivatives?
- Introduction : Link pyrrole’s pharmacological potential (e.g., antidiabetic agents like gliclazide) to your derivative’s novelty .
- Methods : Detail synthetic protocols (e.g., reflux times, purification steps) for reproducibility.
- Results : Use tables to compare bioactivity data (e.g., IC, selectivity indices).
- Figures : Include annotated spectra and crystal structure diagrams with CCDC deposition numbers .
Q. What are common pitfalls in interpreting crystallographic data for pyrrole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
